NBD-Hydrazine
Beschreibung
The exact mass of the compound 4-Hydrazino-7-nitrobenzofurazan is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O3/c7-8-3-1-2-4(11(12)13)6-5(3)9-14-10-6/h1-2,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZATVKONWVLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393326 | |
| Record name | 4-Hydrazino-7-nitrobenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90421-78-6 | |
| Record name | 4-Hydrazino-7-nitrobenzofurazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydrazino-7-nitrobenzofurazan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of NBD-Hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-hydrazine), a crucial reagent in biomedical research and pharmaceutical development. This document details the underlying chemical principles, offers step-by-step experimental protocols, and presents quantitative data to facilitate reproducible and high-purity production of this compound in a laboratory setting.
Introduction
This compound is a highly valuable heterocyclic compound characterized by its reactive hydrazine group and the fluorescent 7-nitro-2,1,3-benzoxadiazole (also known as nitrobenzofurazan or NBD) moiety.[1] The NBD group imparts fluorescent properties to the molecule, making it an excellent derivatizing agent for the sensitive detection and quantification of aldehydes and ketones.[1] Its applications span various fields, including the analysis of carbonyl compounds in biological samples, environmental monitoring, and as a building block in the synthesis of more complex molecules for drug discovery and diagnostics.[1][2]
This guide will focus on the most common and accessible method for this compound synthesis: the nucleophilic aromatic substitution reaction between 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and hydrazine hydrate. Furthermore, it will detail purification methodologies to achieve the high purity (>98%) required for most research and development applications.
Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) with hydrazine.[3] This reaction is a nucleophilic aromatic substitution where the hydrazine acts as the nucleophile, displacing the chloride from the aromatic ring of NBD-Cl.
Experimental Protocol
The following protocol is a general guideline based on established procedures for the synthesis of related benzoxadiazole derivatives.[4][5] Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
-
Hydrazine hydrate (a molar excess is recommended)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-7-nitro-2,1,3-benzoxadiazole (1 equivalent) in absolute ethanol.
-
Slowly add a molar excess of hydrazine hydrate to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for a period of 2 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.
-
Dry the crude this compound product under vacuum.
Quantitative Data
The yield and purity of the synthesized this compound can vary depending on the reaction conditions. The table below summarizes typical data found in the synthesis of similar benzoxadiazole derivatives.
| Parameter | Value/Range | Reference |
| Starting Material | 4-chloro-7-nitro-2,1,3-benzoxadiazole | [4][5] |
| Reagent | Hydrazine Hydrate | [3] |
| Solvent | Absolute Ethanol | [4][5] |
| Reaction Time | 2 - 5 hours | [5] |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | [5] |
| Reported Yield | 60-90% (for analogous reactions) | [5] |
| Purity (crude) | Variable, requires purification | |
| Purity (after purification) | >98% (by HPLC) | [2][6] |
Purification of this compound
To achieve the high purity required for sensitive applications, the crude this compound product must be purified. The two primary methods for purification are recrystallization and column chromatography.
Recrystallization
Recrystallization is a common technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
Experimental Protocol (General):
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethanol/water mixture).
-
Hot filter the solution if any insoluble impurities are present.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Solvent Selection Data:
| Solvent/Solvent System | Suitability | Notes |
| Ethanol | Good | Often used for recrystallizing benzoxadiazole derivatives.[4] |
| Ethanol/Water | Good | The addition of water can decrease the solubility of this compound at lower temperatures, potentially improving yield. |
| Methanol | Potentially Suitable | Polarity is similar to ethanol. |
| Acetonitrile | Potentially Suitable | A polar aprotic solvent that may offer different solubility characteristics. |
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a common stationary phase.
Experimental Protocol (General):
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the separation of the desired compound from impurities.
-
Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Eluent System Data:
| Stationary Phase | Eluent System (example) | Notes |
| Silica Gel | Hexane/Ethyl Acetate | A common solvent system for moderately polar compounds. The ratio can be adjusted to achieve optimal separation. |
| Silica Gel | Dichloromethane | Can be used alone or in combination with other solvents. |
| Silica Gel | Chloroform/Methanol | A more polar system for compounds that are not well-eluted with less polar solvents. |
Characterization and Purity Analysis
The identity and purity of the synthesized and purified this compound should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of this compound.[2][6] A purity of >98% is typically required for most applications.
-
Spectroscopic Methods:
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of key functional groups (e.g., N-H, NO₂, aromatic C=C).
-
UV-Vis (Ultraviolet-Visible) Spectroscopy: To determine the absorption spectrum of the NBD moiety.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure of the molecule.
-
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the compound.
Conclusion
The synthesis of this compound from NBD-Cl and hydrazine hydrate is a straightforward and accessible method for laboratory-scale production. Subsequent purification by recrystallization or column chromatography is essential to achieve the high purity necessary for its intended applications in research and development. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can reliably produce high-quality this compound for their scientific endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3,- Benzoxadiazole -4-Yl) Amino Benzoate | Al-Nahrain Journal of Science [anjs.edu.iq]
- 6. NBD-H | 131467-87-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
NBD-Hydrazine: An In-Depth Technical Guide to its Physical and Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-Hydrazine (4-Hydrazino-7-nitro-2,1,3-benzoxadiazole) is a highly valuable fluorogenic reagent in the fields of biochemistry, analytical chemistry, and drug development. Its utility stems from its specific reactivity towards carbonyl compounds—aldehydes and ketones—transforming from a non-fluorescent molecule into a highly fluorescent hydrazone derivative. This property makes it an excellent tool for the sensitive detection and quantification of carbonyls in various biological and environmental samples. Carbonyl groups are often indicative of oxidative stress, metabolic processes, or the presence of certain pollutants, making this compound a key probe in these areas of study. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a visualization of its reaction mechanism and analytical workflow.
Core Physical and Chemical Properties
This compound is a synthetic chemical compound with well-defined physical and chemical characteristics that are crucial for its application as a fluorescent probe.[1] These properties are summarized in the table below.
| Property | Value |
| Synonyms | NBD-H, 4-Hydrazino-7-nitrobenzofurazan, 4-Hydrazinyl-7-nitro-2,1,3-benzoxadiazole |
| CAS Number | 90421-78-6 |
| Molecular Formula | C₆H₅N₅O₃ |
| Molecular Weight | 195.14 g/mol |
| Appearance | Beige to brown or reddish-yellow to orange powder/crystals |
| Solubility | Soluble in DMSO (≥10 mg/ml) and chloroform; slightly soluble in PBS (pH 7.2) (0.1-1 mg/ml) |
| Spectral Properties | Excitation Maximum (λex): ~468-470 nmEmission Maximum (λem): ~535-550 nm (after reaction with aldehydes/ketones) |
| Storage | Store at +4°C, protected from light and moisture. Stable for at least 2 years under these conditions.[1] |
Chemical Reactivity and Applications
The primary chemical reactivity of this compound lies in the nucleophilic addition of its hydrazine group to the electrophilic carbonyl carbon of aldehydes and ketones. This reaction, which typically occurs under acidic conditions, results in the formation of a stable, fluorescent hydrazone.[2] The NBD- moiety itself is the fluorophore, and its fluorescence is significantly enhanced upon conjugation.
This reactivity underpins the main applications of this compound:
-
Detection of Carbonyl Compounds: It is widely used for the detection and quantification of aldehydes and ketones in various samples, including biological fluids, tissues, and environmental samples.[3]
-
Analysis of Oxidative Stress: Carbonyl groups are introduced into proteins and lipids as a result of oxidative stress. This compound can be used to label these carbonylated biomolecules, serving as a sensitive marker for oxidative damage.[3]
-
HPLC Analysis: this compound is a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC). The resulting fluorescent hydrazones can be easily separated and quantified with high sensitivity using a fluorescence detector.[4]
-
Fluorescence Microscopy: The fluorescent nature of the NBD-hydrazones allows for the visualization of carbonyl-containing structures within cells and tissues.[3]
Experimental Protocols
Derivatization of Aldehydes and Ketones for HPLC Analysis
This protocol describes the general procedure for the derivatization of carbonyl compounds in a sample for subsequent analysis by HPLC.
Materials:
-
This compound solution (e.g., 1 mM in acetonitrile)
-
Sample containing aldehydes or ketones
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Sample Preparation:
-
For biological fluids like plasma, precipitate proteins by adding an equal volume of cold acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.[1]
-
For other samples, ensure they are dissolved in a solvent compatible with the reaction, such as acetonitrile.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix the sample extract with the this compound solution. A molar excess of this compound is recommended to ensure complete derivatization.
-
Add a small amount of TFA to catalyze the reaction (e.g., to a final concentration of 0.025%).[4]
-
Incubate the reaction mixture at room temperature for 1 hour, protected from light.[4]
-
-
HPLC Analysis:
-
After incubation, the sample is ready for injection into the HPLC system.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (both often containing a small amount of TFA, e.g., 0.05%) is commonly employed. The exact gradient will depend on the specific analytes.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Set the fluorescence detector to an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 550 nm.[4]
-
Detection of Protein Carbonylation
This protocol provides a method for the detection of carbonyl groups in proteins, which are markers of oxidative stress.
Materials:
-
Protein sample (e.g., cell lysate, purified protein)
-
This compound solution (e.g., 5 mM in DMSO)
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Guanidine hydrochloride solution (e.g., 6 M)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE equipment
-
Fluorescence imaging system
Procedure:
-
Sample Preparation:
-
Adjust the protein concentration of the sample to 1-5 mg/mL in PBS.
-
-
Derivatization:
-
Add the this compound solution to the protein sample to a final concentration of approximately 1 mM.
-
Incubate the mixture for 2 hours at room temperature in the dark.
-
-
Protein Precipitation and Washing:
-
Precipitate the proteins by adding an equal volume of cold 20% TCA.
-
Incubate on ice for 15 minutes.
-
Centrifuge to pellet the protein. Discard the supernatant.
-
Wash the protein pellet with ethanol/ethyl acetate (1:1) to remove excess this compound. Repeat the wash step.
-
-
Resuspension and Analysis:
-
Resuspend the protein pellet in a suitable buffer for downstream analysis, such as 6 M guanidine hydrochloride for spectrophotometric quantification or SDS-PAGE sample buffer for gel analysis.
-
For SDS-PAGE, separate the proteins and visualize the fluorescently labeled carbonylated proteins using a fluorescence imager with appropriate filters for NBD.
-
Visualizations
Chemical Reaction Mechanism
The reaction between this compound and a carbonyl compound (aldehyde or ketone) proceeds via a nucleophilic addition-elimination mechanism to form a stable hydrazone.
Caption: Reaction of this compound with a carbonyl to form a fluorescent hydrazone.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the typical workflow for the analysis of carbonyl compounds using this compound derivatization followed by HPLC.
Caption: Workflow for carbonyl analysis using this compound and HPLC.
Conclusion
This compound is a powerful and versatile tool for the sensitive and specific detection of aldehydes and ketones. Its favorable chemical and physical properties, particularly its fluorogenic nature, make it indispensable for researchers in various scientific disciplines. The protocols and information provided in this guide offer a solid foundation for the successful application of this compound in the laboratory. As research into oxidative stress and metabolic diseases continues to grow, the importance of reliable methods for carbonyl detection, such as those employing this compound, will undoubtedly increase.
References
- 1. Sample prep: hydrazine derivatization for LC-MS/MS analysis - Chromatography Forum [chromforum.org]
- 2. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. Use of fluorescein hydrazide and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
NBD-Hydrazine: A Technical Guide to its Fluorescence Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole, commonly known as NBD-Hydrazine (NBD-H), is a fluorogenic reagent of significant interest in biological and chemical sciences.[1] Inherently non-fluorescent, NBD-H undergoes a condensation reaction with carbonyl compounds—specifically aldehydes and ketones—to form highly fluorescent hydrazone adducts. This "turn-on" fluorescence mechanism, rooted in the principles of Intramolecular Charge Transfer (ICT), makes NBD-H a powerful tool for the sensitive detection and quantification of carbonyls in various matrices, from environmental samples to complex biological systems.[2] This guide provides an in-depth exploration of the fluorescence mechanism, detailed photophysical properties, and comprehensive experimental protocols for the application of NBD-H.
The Core Fluorescence Mechanism
The fluorescence of NBD-H derivatives is governed by an Intramolecular Charge Transfer (ICT) process. The NBD (nitrobenzoxadiazole) scaffold is a classic example of a donor-acceptor fluorophore.
-
Electron Acceptor: The nitro group (-NO₂) at the 7-position is strongly electron-withdrawing, acting as the electron acceptor.
-
Electron Donor: The hydrazinyl group (-NHNH₂) at the 4-position serves as the electron donor.
In its unreacted state, this compound is either non-fluorescent or exhibits very weak fluorescence. The primary fluorescence activation event is its chemical reaction with a carbonyl group (aldehyde or ketone). This condensation reaction forms a stable hydrazone covalent bond.
The formation of the hydrazone significantly alters the electronic properties of the donor moiety. This modification enhances the efficiency of the ICT process upon photoexcitation. When the NBD-hydrazone molecule absorbs a photon of light, an electron is promoted from the highest occupied molecular orbital (HOMO), localized on the donor (the hydrazone group), to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor (the nitrobenzoxadiazole ring system). This excited state, characterized by a significant separation of charge, is highly emissive and relaxes by releasing a photon, resulting in strong fluorescence.
The fluorescence of NBD derivatives is also highly sensitive to the local microenvironment. In aqueous or highly polar solvents, the fluorescence is often quenched. However, in more hydrophobic (less polar) environments, the quantum yield of fluorescence increases significantly.[3] This solvatochromism is a key feature, making NBD-H a sensitive reporter of its binding environment, for instance, when labeling proteins.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Early Studies on NBD-Hydrazine Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational studies on the reactivity of 4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole (NBD-Hydrazine or NBD-H). A versatile fluorescent probe, NBD-H has been a cornerstone in the sensitive detection of aldehydes and ketones in various scientific domains. This document provides a comprehensive overview of its core reactivity, experimental protocols, and key quantitative data, presented for practical application in research and development.
Core Reactivity and Principles
This compound is a non-fluorescent molecule that reacts with carbonyl compounds, specifically aldehydes and ketones, to form highly fluorescent hydrazone derivatives.[1][2] This reaction forms the basis of its application as a fluorogenic labeling agent. The reaction is typically carried out under mild acidic conditions, and the resulting NBD-hydrazones exhibit strong fluorescence with excitation and emission maxima in the visible range, making them readily detectable with standard fluorescence instrumentation.[1][2][3]
The underlying mechanism involves the nucleophilic addition of the hydrazine moiety of NBD-H to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone, which possesses an extended π-conjugated system responsible for its fluorescent properties.
Quantitative Data on this compound Reactivity
The following tables summarize key quantitative data from early studies on the reactivity of this compound and the properties of the resulting hydrazones.
Table 1: Reaction Kinetics of this compound with Carbonyl Compounds
| Carbonyl Compound | Reaction Conditions | Pseudo-first-order Rate Constant (k') (min⁻¹) | Reference |
| Propionaldehyde | 0.0025% Trifluoroacetic acid in acetonitrile at 22 °C | 4.2 x 10⁻² | [2] |
Table 2: Photophysical Properties of NBD-Hydrazones
| Property | Value | Reference |
| Excitation Wavelength (λex) | 450 - 470 nm | [1][2] |
| Emission Wavelength (λem) | 535 nm (general), 548 - 580 nm (range) | [1][2][3] |
Table 3: Detection Limits of Carbonyl Compounds using this compound
| Carbonyl Compound | Method | Detection Limit | Reference |
| Propionaldehyde | HPLC with fluorescence detection | 35.0 fmol | [1][2] |
| Heptan-4-one | HPLC with fluorescence detection | 673 fmol | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in the derivatization of carbonyl compounds, based on early literature.
Synthesis of 4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole (this compound)
Materials:
-
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
-
Hydrazine hydrate (85% or other specified concentration)
-
Absolute ethanol
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
Dissolve 4-chloro-7-nitro-2,1,3-benzoxadiazole in absolute ethanol in a round-bottom flask.
-
Cautiously add hydrazine hydrate to the solution with stirring. The reaction is typically exothermic.
-
After the initial reaction subsides, reflux the mixture for a specified period (e.g., several hours) to ensure complete reaction.
-
Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product. This may involve recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.
-
Characterize the final product using standard analytical techniques (e.g., melting point, NMR, IR, and mass spectrometry) to confirm its identity and purity.
Derivatization of Carbonyl Compounds with this compound for HPLC Analysis
The following protocol is adapted from a method used for the determination of raspberry ketone in a fragrance mist, demonstrating a typical application of NBD-H for the analysis of a ketone.
Materials:
-
Sample containing the carbonyl compound
-
This compound solution (e.g., in acetonitrile)
-
Trifluoroacetic acid (TFA) or other suitable acid catalyst
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a fluorescence detector and a reversed-phase C18 column
Procedure:
-
Sample Preparation: Prepare a solution of the sample containing the carbonyl compound in a suitable solvent (e.g., acetonitrile).
-
Derivatization Reaction:
-
In a reaction vial, mix the sample solution with a solution of this compound in acetonitrile.
-
Add a small amount of trifluoroacetic acid to catalyze the reaction (e.g., to a final concentration of 0.025%).
-
Incubate the reaction mixture at an elevated temperature (e.g., 80°C) for a specific duration (e.g., 20 minutes) to ensure complete derivatization.
-
-
HPLC Analysis:
-
After cooling the reaction mixture, inject an aliquot into the HPLC system.
-
Separate the NBD-hydrazone derivative on a reversed-phase C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Detect the fluorescent derivative using an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 550 nm.
-
-
Quantification: Create a standard curve by derivatizing known concentrations of the target carbonyl compound and analyzing them under the same HPLC conditions. Use this curve to determine the concentration of the carbonyl compound in the sample.
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the synthesis of this compound and its use in carbonyl derivatization.
Caption: Reaction of this compound with a carbonyl compound to form a fluorescent hydrazone.
Conclusion
The early studies on this compound laid a robust foundation for its widespread use as a highly sensitive fluorescent labeling agent for aldehydes and ketones. Its straightforward reactivity, coupled with the strong fluorescence of the resulting hydrazone products, has made it an invaluable tool in analytical chemistry, biochemistry, and environmental science. The quantitative data and experimental protocols outlined in this guide provide a practical starting point for researchers looking to employ this compound in their own studies. Further research into the reactivity of NBD-H with a broader range of carbonyl compounds and a more precise determination of the quantum yields of various NBD-hydrazones would further enhance the utility of this important reagent.
References
Solubility of NBD-Hydrazine: A Technical Guide for Researchers
Introduction
NBD-Hydrazine (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) is a highly valuable fluorescent probe extensively used in biomedical and chemical research. As an aldehyde- and ketone-reactive reagent, it plays a crucial role in the sensitive detection and quantification of carbonyl compounds in various biological and environmental samples.[1] The successful application of this compound is fundamentally dependent on its proper dissolution, making a thorough understanding of its solubility characteristics in different solvents essential for designing robust and reproducible experiments. This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.
Quantitative Solubility Data
The solubility of this compound varies significantly across different solvents. The following table summarizes the available quantitative data from various suppliers and literature to provide a comparative overview. It is important to note that factors such as compound purity, solvent quality, and the use of solubility aids like sonication or heating can influence these values.
| Solvent | Concentration | Molar Equivalent | Conditions / Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Not specified | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | ~220.1 mM | Requires sonication. The use of new, non-hygroscopic DMSO is recommended for best results. | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.1 - 1.0 mg/mL | Not specified | Slightly soluble | [2] |
| Water (H₂O) | 10 mg/mL | ~44.0 mM | Requires sonication, warming, and heating to 60°C. | [3] |
| Ethanol | Soluble | Not specified | Qualitative data; specific concentration not provided. | [4] |
| Chloroform | Soluble | Not specified | Qualitative data; specific concentration not provided. | [5] |
Solvent Selection Workflow for this compound Applications
Choosing the right solvent is critical and depends heavily on the intended downstream application. The workflow below provides a logical process for selecting an appropriate solvent system for this compound.
Caption: Workflow for selecting a suitable solvent for this compound.
Experimental Protocol for Solubility Determination
For solvents where quantitative data is unavailable, the following protocol can be used to determine the solubility of this compound by visual inspection. This method is adapted from standard laboratory procedures for assessing chemical solubility.[6][7]
Materials:
-
This compound powder
-
Selected solvent of high purity (e.g., DMSO, Acetonitrile, Ethanol)
-
Analytical balance
-
Calibrated pipettes
-
Clear glass or appropriate plastic vials (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or heating block (optional, for elevated temperature testing)
Procedure:
-
Preparation: Accurately weigh a specific amount of this compound (e.g., 5 mg) and place it into a clean, dry vial.
-
Initial Solvent Addition: Add a small, precise volume of the chosen solvent to the vial to achieve a high target concentration (e.g., add 100 µL for a target of 50 mg/mL).
-
Mixing at Room Temperature: Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes. Visually inspect the solution against a well-lit, contrasting background to check for undissolved particles.[7]
-
Assisted Dissolution (If Necessary):
-
Sonication: If the compound is not fully dissolved, place the sealed vial in an ultrasonic bath for 10-15 minute intervals.[6] After sonication, vortex again and visually inspect for dissolution.
-
Heating: If solubility is still limited, the vial can be gently warmed (e.g., to 37°C or 60°C).[3][6] Use caution, as elevated temperatures can potentially degrade the compound. After heating, vortex and inspect.
-
-
Determining Solubility:
-
If Dissolved: If a clear solution is obtained, the solubility is at least the concentration prepared (e.g., ≥50 mg/mL).
-
If Not Dissolved: If particles remain, add a known additional volume of solvent to dilute the concentration (e.g., add another 100 µL to achieve 25 mg/mL). Repeat the mixing steps (vortex, sonication) until the solid is fully dissolved. The solubility is recorded as the highest concentration at which a clear solution is formed.
-
-
Documentation: Record the final concentration, the solvent used, and the methods required for dissolution (e.g., "Soluble at 25 mg/mL in Ethanol with 10 minutes of sonication").
Safety Precautions:
-
Always handle this compound and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any work.[8]
References
- 1. NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine) [myskinrecipes.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbd-h [chembk.com]
- 5. 4-Hydrazino-7-nitro-2,1,3-benzoxadiazol - CAS-Number 90421-78-6 - Order from Chemodex [chemodex.com]
- 6. benchchem.com [benchchem.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. tcichemicals.com [tcichemicals.com]
NBD-Hydrazine: A Technical Guide to its Spectroscopic Properties and Application in Carbonyl Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-Hydrazine (4-hydrazino-7-nitrobenzofurazan) is a highly sensitive fluorescent probe utilized for the detection and quantification of aldehydes and ketones, collectively known as carbonyl compounds. Its utility stems from its reaction with carbonyl groups to form stable, highly fluorescent hydrazone adducts. This property makes it an invaluable tool in fields such as biochemistry, cell biology, and drug development for the assessment of oxidative stress, a condition often characterized by an increase in carbonyl-containing biomolecules. This technical guide provides an in-depth overview of the excitation and emission maxima of this compound, detailed experimental protocols for its use, and its application in studying cellular signaling pathways related to oxidative stress.
Spectroscopic Properties of this compound Adducts
Upon reaction with aldehydes or ketones, this compound forms a hydrazone derivative that exhibits strong fluorescence. The excitation and emission maxima of these adducts are influenced by the solvent environment, a phenomenon known as solvatochromism. Generally, the NBD moiety is sensitive to the polarity of its microenvironment, showing variations in its spectral properties.[1]
| Carbonyl Compound | Solvent | Excitation Maximum (nm) | Emission Maximum (nm) |
| Aldehydes/Ketones (general) | - | 468 | 535[2] |
| Acetone | Methanol | 493 | 552[3] |
| NBD-labeled Serotonin Analog I | Tetrahydrofuran | 465 | 525 |
| NBD-labeled Serotonin Analog I | Acetone | 465 | 530 |
| NBD-labeled Serotonin Analog I | Isopropanol | 465 | 532 |
| NBD-labeled Serotonin Analog I | Ethanol | 465 | 535 |
| NBD-labeled Serotonin Analog I | Methanol | 465 | 540 |
| NBD-labeled Serotonin Analog I | Dimethyl Sulfoxide (DMSO) | 465 | 545 |
Table 1: Excitation and emission maxima of this compound adducts in various solvents. The data for NBD-labeled Serotonin Analog I is included to illustrate the solvatochromic effect on the NBD fluorophore.
Experimental Protocols
The following protocols provide a general framework for the derivatization of carbonyl compounds with this compound and subsequent analysis. Optimization may be required for specific applications.
Derivatization of Carbonyl Compounds in Solution
This protocol is suitable for the quantification of aldehydes and ketones in various samples.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent such as ethanol or acetonitrile.
-
Prepare a catalyst solution, typically a mild acid such as 0.1% (v/v) trifluoroacetic acid (TFA) in the reaction solvent. The reaction can also be performed in acidic media like hydrochloric acid.[3]
-
-
Derivatization Reaction:
-
To your sample containing carbonyl compounds, add an excess of the this compound stock solution.
-
Add the catalyst to initiate the reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37-60°C) for a sufficient duration (e.g., 30-60 minutes) to ensure complete derivatization. The reaction should be carried out in the dark to prevent photobleaching of the fluorophore.
-
-
Analysis:
-
The resulting fluorescent NBD-hydrazones can be analyzed by various methods, including:
-
Detection of Protein Carbonylation
Protein carbonylation is a common marker of oxidative stress. This compound can be used to label carbonylated proteins for detection and quantification.
-
Sample Preparation:
-
Prepare protein extracts from cells or tissues in a suitable lysis buffer.
-
Determine the protein concentration of the extracts using a standard protein assay.
-
-
Derivatization of Protein Carbonyls:
-
To a known amount of protein (e.g., 10-50 µg), add a solution of this compound (final concentration typically in the low millimolar range).
-
The reaction is often carried out in the presence of a mild acid catalyst and a denaturing agent (e.g., SDS) to expose carbonyl groups within the protein structure.
-
Incubate the mixture at a controlled temperature for 1-2 hours in the dark.
-
-
Removal of Excess this compound:
-
Precipitate the labeled proteins using an equal volume of cold trichloroacetic acid (TCA).
-
Centrifuge to pellet the proteins and wash the pellet several times with ethanol/ethyl acetate (1:1, v/v) to remove unreacted this compound.
-
Resuspend the protein pellet in a suitable buffer (e.g., guanidine hydrochloride solution for spectrophotometric analysis or SDS-PAGE sample buffer for electrophoresis).
-
-
Analysis:
-
Spectrophotometry: The amount of incorporated this compound can be quantified by measuring the absorbance of the resuspended protein pellet.
-
SDS-PAGE and Fluorescence Imaging: Separate the labeled proteins by one- or two-dimensional gel electrophoresis and visualize the carbonylated proteins using a fluorescence imager.
-
Western Blotting: After SDS-PAGE, transfer the proteins to a membrane and probe with an anti-NBD antibody for immunodetection.
-
Signaling Pathways and Experimental Workflows
Oxidative Stress and Protein Carbonylation
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. ROS can damage cellular macromolecules, including proteins, leading to the formation of carbonyl groups. This protein carbonylation can alter protein function and contribute to cellular dysfunction and disease. This compound is a key tool for detecting this hallmark of oxidative stress.
Experimental Workflow for Protein Carbonylation Analysis
The following diagram illustrates a typical workflow for the detection and quantification of carbonylated proteins using this compound.
Ferroptosis and Lipid Peroxidation
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides.[7][8][9][10] Lipid peroxidation generates a variety of reactive aldehydes and ketones that can modify proteins and other biomolecules.[11] While this compound is a general probe for carbonyls, its application in the context of ferroptosis allows for the detection of the downstream consequences of lipid peroxidation. Recent studies have utilized fluorescent probes, including those with hydrazide functionalities, to image peroxynitrite, a reactive species that can induce lipid peroxidation during ferroptosis.[12][13]
Conclusion
This compound is a versatile and sensitive fluorescent probe for the detection of carbonyl compounds. Its application extends from the general assessment of oxidative stress through protein carbonylation to the investigation of specific cell death pathways like ferroptosis. The provided spectroscopic data and experimental protocols offer a solid foundation for researchers to employ this compound in their studies. Further optimization of these protocols for specific experimental systems will ensure accurate and reproducible results, contributing to a deeper understanding of the roles of carbonyl stress in health and disease.
References
- 1. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative Profiling of Protein Carbonylations in Ferroptosis by an Aniline-Derived Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling of Protein Carbonylations in Ferroptosis by Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of bishydrazide-based fluorescent probes for the imaging of cellular peroxynitrite (ONOO−) during ferroptosis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Development of bishydrazide-based fluorescent probes for the imaging of cellular peroxynitrite (ONOO-) during ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of NBD-Hydrazine: A Technical Guide to a Versatile Carbonyl Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-Hydrazine (4-hydrazino-7-nitrobenzofurazan), a derivative of the fluorophore 7-nitrobenz-2-oxa-1,3-diazole (NBD), has emerged as a cornerstone reagent in the sensitive detection and quantification of carbonyl compounds. Its historical development is rooted in the need for fluorescent probes that can efficiently label aldehydes and ketones, which are often biomarkers for oxidative stress and various disease states. This technical guide provides an in-depth exploration of the historical context, synthesis, experimental protocols, and applications of this compound as a critical tool in biomedical research and diagnostics.
Historical Perspective and Core Principles
The utility of this compound stems from the foundational work on NBD-chloride (4-chloro-7-nitrobenzofurazan) as a fluorogenic labeling agent for amines. The subsequent development of hydrazine-containing NBD derivatives provided a selective tool for targeting carbonyl groups. The core principle of this compound's function lies in its reaction with aldehydes and ketones to form stable, highly fluorescent hydrazones. This reaction transforms the weakly fluorescent this compound into a product with a strong fluorescence signal, making it an excellent "turn-on" probe. This fluorogenic property, combined with the favorable spectral characteristics of the NBD fluorophore, allows for sensitive detection using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Physicochemical and Spectral Properties
This compound is a solid at room temperature and possesses a molecular weight of 195.14 g/mol .[1] The key feature of this compound is its fluorescence. The unreacted probe exhibits minimal fluorescence, but upon reaction with carbonyl compounds, the resulting NBD-hydrazone displays strong fluorescence with excitation and emission maxima in the visible range, typically around 468 nm and 535 nm, respectively.[2][3] These spectral properties are advantageous as they minimize interference from autofluorescence often encountered in biological samples when using UV-excitable probes.
Data Presentation: Quantitative Analysis of NBD-Hydrazones
The following tables summarize the key quantitative data for this compound and its derivatives, providing a comparative overview for researchers.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₅O₃ | [1] |
| Molecular Weight | 195.14 g/mol | [1] |
| Appearance | Orange to Brown powder/crystal | |
| Excitation Max (λex) | ~468 nm | [2][3] |
| Emission Max (λem) | ~535 nm | [2][3] |
Table 2: Spectral Properties and Detection Limits of NBD-Hydrazone Derivatives
| Analyte | Excitation Max (λex, nm) | Emission Max (λem, nm) | Detection Limit | Analytical Method | Reference |
| Benzaldehyde | ~470 | 530-570 | 200 pg | HPLC-Fluorescence | [4] |
| Benzaldehyde | Not Specified | Not Specified | 5 ng/spot | TLC-Fluorodensitometry | [4] |
| Acetone derivative | 493 | 552 | Not Specified | Spectrofluorometry (in MeOH) | [5][6] |
| Generic Aldehydes/Ketones | ~470 | ~560 | Not Specified | HPLC-Fluorescence | [6] |
Table 3: Quantum Yields of NBD Derivatives
| Compound | Solvent | Quantum Yield (Φ) | Reference |
| NBD-labeled opioids | Ethyl acetate/Ethanol | Maximum | [7] |
| NBD-labeled opioids | Heptane/Water | Minimal | [7] |
| BDP-aliphatic hydrazone | Dioxane | 0.11 | [8] |
| BDP-aromatic hydrazone | Dioxane | 0.21 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following sections provide step-by-step protocols for its synthesis and use in labeling carbonyl compounds.
Synthesis of this compound from NBD-Chloride
This protocol describes the synthesis of this compound via nucleophilic aromatic substitution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) with hydrazine.
Materials:
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Hydrazine hydrate
-
Chloroform
-
Methanol
-
Nitrogen gas
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve NBD-Cl in chloroform in a round-bottom flask.
-
Slowly add a solution of hydrazine hydrate in methanol to the NBD-Cl solution while stirring.
-
Allow the reaction to proceed at room temperature. The progress can be monitored by the formation of a precipitate.
-
After the reaction is complete, filter the precipitate.
-
Wash the collected solid with a suitable solvent, such as benzene, to remove any unreacted starting material.
-
Dry the product under a stream of nitrogen gas at room temperature.
-
Store the synthesized this compound in a tightly sealed container, under a nitrogen atmosphere, and refrigerated to prevent degradation.
Derivatization of Carbonyl Compounds with this compound for HPLC Analysis
This protocol outlines the procedure for labeling aldehydes and ketones in a sample prior to HPLC-fluorescence analysis.
Materials:
-
Sample containing carbonyl compounds
-
This compound solution (freshly prepared in methanol-water, e.g., 3:1 v/v)
-
Acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid)
-
Reaction vials
-
Heating block or water bath
-
HPLC system with a fluorescence detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase (e.g., acetonitrile/water gradient)
Procedure:
-
Sample Preparation: Prepare the sample solution in a suitable solvent. For biological samples, protein precipitation and extraction may be necessary.
-
Derivatization Reaction:
-
In a reaction vial, mix the sample solution with an excess of the freshly prepared this compound solution.
-
Add a small amount of acid catalyst to facilitate the reaction.
-
Seal the vial and heat the mixture at a controlled temperature (e.g., 50-60 °C) for a specific duration (e.g., 30 minutes for aldehydes, up to 2 hours for ketones). The optimal time and temperature may need to be determined empirically for specific analytes.
-
-
Reaction Quenching and Sample Preparation for HPLC:
-
After the incubation period, cool the reaction mixture to room temperature.
-
The sample can be directly injected into the HPLC system or may require further processing, such as extraction or dilution, depending on the sample matrix and concentration of the analyte.
-
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Separate the NBD-hydrazones using a suitable reversed-phase column and a gradient elution program.
-
Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., λex ≈ 470 nm, λem ≈ 530-560 nm).
-
Quantify the carbonyl compounds by comparing the peak areas to those of known standards.
-
Mandatory Visualizations
Experimental Workflow: Synthesis and Derivatization
Caption: Workflow for this compound synthesis and its use in carbonyl derivatization.
Signaling Pathway: Lipid Peroxidation and Protein Carbonylation
Caption: this compound detects carbonyls from lipid peroxidation and protein oxidation.
Applications in Research and Drug Development
This compound has found widespread application in various fields of biomedical research and is a valuable tool for drug development professionals.
-
Biomarker of Oxidative Stress: Protein carbonylation and lipid peroxidation are key indicators of oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes. This compound allows for the sensitive quantification of carbonyl stress in biological samples such as plasma, tissues, and cell lysates.[9]
-
Detection of Malondialdehyde (MDA): MDA is a major product of lipid peroxidation and a widely used biomarker of oxidative damage. This compound serves as a derivatization reagent for the sensitive detection of MDA by HPLC.[2]
-
Analysis of Advanced Glycation End Products (AGEs): AGEs are formed through non-enzymatic reactions between sugars and proteins or lipids and are involved in the pathogenesis of diabetes and its complications. Some AGEs contain carbonyl groups and can be detected using this compound.
-
Drug Discovery and Development: By providing a reliable method to quantify oxidative stress, this compound can be used to evaluate the efficacy of antioxidant therapies and to screen for compounds that modulate carbonyl stress.
Conclusion
The historical development of this compound has provided researchers with a powerful and versatile tool for the investigation of carbonyl-containing molecules. Its excellent fluorogenic properties, coupled with well-established analytical methods, have solidified its role in the study of oxidative stress and its associated pathologies. The detailed protocols and compiled data in this guide are intended to facilitate its effective use by researchers, scientists, and drug development professionals, enabling further advancements in our understanding and treatment of a wide range of diseases.
References
- 1. 4-Hydrazino-7-nitrobenzofurazan | C6H5N5O3 | CID 3526612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 4-Hydrazino-7-nitrobenzofurazan | 90421-78-6 [chemicalbook.com]
- 4. scilit.com [scilit.com]
- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to NBD-Hydrazine for Labeling Reducing Sugars in Glycobiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of glycobiology, the precise analysis of carbohydrates is paramount to understanding their diverse roles in biological processes, from cell signaling to pathogenesis. The inherent lack of chromophores in glycans necessitates derivatization with fluorescent labels for sensitive detection and quantification. NBD-Hydrazine (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) has emerged as a valuable tool for this purpose. This technical guide provides a comprehensive overview of the application of this compound for the fluorescent labeling of reducing sugars, offering detailed methodologies, quantitative data, and visual workflows to aid researchers in their glycobiological studies.
This compound is a fluorescent probe that reacts with the aldehyde and ketone groups present in the open-ring form of reducing sugars.[1][2] This reaction forms a stable hydrazone linkage, attaching the fluorescent NBD moiety to the carbohydrate. The labeling reagent itself is non-fluorescent, but the resulting hydrazones exhibit strong fluorescence, enabling highly sensitive detection in techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Core Principles of this compound Labeling
The fundamental principle behind this compound labeling lies in the nucleophilic addition-elimination reaction between the hydrazine group of the dye and the carbonyl group (aldehyde or ketone) of the reducing sugar. This reaction is typically carried out in an acidic environment which catalyzes the formation of a hydrazone.[2][3] The resulting NBD-labeled glycan can then be readily detected and quantified using fluorescence detectors.
Chemical and Physical Properties of this compound
A thorough understanding of the properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Formal Name | 4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole | [1] |
| Synonyms | NBDH, NBD-H | [1] |
| CAS Number | 90421-78-6 | [1] |
| Molecular Formula | C₆H₅N₅O₃ | [1] |
| Molecular Weight | 195.1 g/mol | [1] |
| Excitation Maximum (λex) | ~468-470 nm | [1] |
| Emission Maximum (λem) | ~535-550 nm | [1] |
| Appearance | Orange to brown powder/crystal | [4] |
| Solubility | Soluble in DMSO (≥10 mg/ml), slightly soluble in PBS (pH 7.2, 0.1-1 mg/ml) | [1] |
| Storage | -20°C, protect from light and moisture | [1][5] |
| Stability | ≥ 4 years when stored at -20°C | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experimental stages of glycan analysis using this compound, from glycan release to purification of the labeled product.
Release of N-Glycans from Glycoproteins by Hydrazinolysis
Hydrazinolysis is a chemical method used to release both N- and O-linked glycans from glycoproteins.[6]
Materials:
-
Lyophilized glycoprotein sample
-
Anhydrous hydrazine
-
Saturated sodium bicarbonate solution
-
Acetic anhydride
-
Dowex 50W-X2 resin (H⁺ form)
-
Screw-cap reaction vials
-
Heating block
-
Rotary evaporator
-
Cold trap
Procedure:
-
Place 2 mg of the lyophilized glycoprotein sample into a screw-cap reaction vial.
-
Add 200 µL of anhydrous hydrazine to the vial. Caution: Anhydrous hydrazine is highly toxic and explosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment.
-
Seal the vial tightly and heat at 100°C for 10 hours in a heating block.
-
After cooling, remove the anhydrous hydrazine in vacuo using a rotary evaporator connected to a cold trap.
-
To the dried residue, add 200 µL of saturated sodium bicarbonate solution and 8 µL of acetic anhydride. Incubate on ice for 30 minutes to re-N-acetylate the amino groups.
-
Add Dowex 50W-X2 resin to the reaction mixture to remove cations.
-
Elute the glycans with deionized water and lyophilize.
Fluorescent Labeling of Reducing Sugars with this compound
This protocol describes the derivatization of released glycans with this compound.
Materials:
-
Released glycan sample (lyophilized)
-
This compound solution (e.g., 50 mM in DMSO)[7]
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
Reaction vials
-
Heating block or water bath
Procedure:
-
Dissolve the lyophilized glycan sample in a suitable volume of deionized water.
-
In a reaction vial, combine the glycan solution with the this compound solution. A molar excess of the labeling reagent is typically used. For example, for a 1.7 µM glycan solution, 250 µM this compound can be used.
-
Add TFA to the mixture to catalyze the reaction. A final concentration of 0.025% TFA in acetonitrile has been reported.
-
Incubate the reaction mixture at room temperature for 1 hour or at a slightly elevated temperature (e.g., 40-50°C) for 30-120 minutes to ensure complete derivatization.[8][9]
-
The resulting solution containing the NBD-labeled glycans is now ready for purification.
Purification of this compound Labeled Glycans
Purification is essential to remove excess this compound and other reaction components that can interfere with subsequent analysis. Solid-phase extraction (SPE) is a commonly used method.[10]
Materials:
-
NBD-labeled glycan reaction mixture
-
SPE cartridge (e.g., C18)
-
Acetonitrile
-
Deionized water
-
Vacuum manifold or centrifuge for SPE
Procedure:
-
Condition the C18 SPE cartridge by washing with acetonitrile followed by deionized water.
-
Load the NBD-labeled glycan reaction mixture onto the conditioned cartridge.
-
Wash the cartridge with a low concentration of acetonitrile in water to remove excess, unreacted this compound and salts. The hydrophilic NBD-labeled glycans will be retained on the stationary phase.
-
Elute the NBD-labeled glycans from the cartridge using a higher concentration of acetonitrile in water.
-
Dry the eluted sample in a vacuum centrifuge. The purified NBD-labeled glycans are now ready for analysis by HPLC or other methods.
Quantitative Data and Performance
The performance of a fluorescent label is critical for obtaining reliable quantitative data. This section summarizes key performance indicators for this compound and compares it with other common fluorescent labels for glycan analysis.
Detection Limits
The detection limit is a crucial parameter for analyzing low-abundance glycans.
| Analyte | Method | Detection Limit | Reference |
| Benzaldehyde-NBD hydrazone | HPLC with fluorescence detection | 200 pg | [11] |
| Propionaldehyde-NBD hydrazone | HPLC with fluorescence detection | 35 fmol | |
| Dansylhydrazine-derivatized carbohydrates | Capillary Electrophoresis with LIF | 100 amol | [12] |
Note: Detection limits for this compound labeled glycans are expected to be in a similar femtomole to picomole range, depending on the specific glycan and the analytical instrumentation.
Comparison with Other Fluorescent Labels
The choice of fluorescent label can significantly impact the sensitivity of detection in both fluorescence and mass spectrometry.
| Label | FLR Sensitivity | MS Sensitivity | Key Advantages | Key Disadvantages |
| This compound | Good | Moderate | High reactivity, stable hydrazone linkage. | Less data available on MS performance compared to others. |
| 2-Aminobenzamide (2-AB) | Baseline | Low | Well-established, good for relative quantification.[13] | Poor ionization efficiency in MS.[14][15] |
| Procainamide (ProA) | ~15-fold higher than 2-AB | ~30-fold higher than 2-AB | High fluorescence and MS signal.[14][15] | |
| RapiFluor-MS (RF-MS) | ~4-fold higher than 2-AB | ~68-fold higher than 2-AB | Excellent MS sensitivity for low-abundance glycans.[13] | Higher cost. |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in this compound labeling of reducing sugars.
Caption: Mechanism of this compound labeling of a reducing sugar.
Caption: Workflow for N-glycan analysis using this compound.
Conclusion
This compound serves as a robust and sensitive fluorescent label for the analysis of reducing sugars in glycobiology. Its high reactivity towards carbonyl groups and the strong fluorescence of the resulting hydrazones make it a valuable reagent for the detection and quantification of glycans from complex biological samples. This technical guide has provided a detailed overview of the principles, protocols, and performance characteristics of this compound. By following the outlined methodologies and considering the comparative data, researchers can effectively integrate this compound into their workflows to advance their understanding of the critical roles of glycosylation in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. adipogen.com [adipogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Application of the 50% Hydrazine Solution Method for O-Glycans Release, their Chemical Labeling, and HPLC Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Analysis of reducing sugars as their chromophoric hydrazones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. ludger.com [ludger.com]
Methodological & Application
NBD-Hydrazine Cell Staining Protocol for Detection of Cellular Carbonyl Groups
For Researchers, Scientists, and Drug Development Professionals
Application Notes
NBD-Hydrazine (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) is a fluorescent probe that serves as a valuable tool for the detection and quantification of carbonyl groups, specifically aldehydes and ketones, within cellular environments. This reagent is particularly useful for assessing oxidative stress, as lipid peroxidation and other oxidative damage pathways lead to the formation of reactive carbonyl species.
This compound itself is weakly fluorescent. However, upon reaction with aldehydes and ketones, it forms stable, highly fluorescent hydrazone adducts.[1][2] This "turn-on" fluorescent property allows for sensitive detection with a high signal-to-noise ratio. The resulting fluorescence can be visualized and quantified using fluorescence microscopy and other fluorescence-based detection methods.
The excitation and emission maxima of the NBD-hydrazone adducts are approximately 468 nm and 535 nm, respectively, making them compatible with standard fluorescein (FITC) filter sets.[1] The probe is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in phosphate-buffered saline (PBS).[1]
This document provides a detailed step-by-step protocol for staining fixed cells with this compound to detect and quantify cellular aldehydes and ketones, key indicators of oxidative stress.
Signaling Pathway and Experimental Workflow
The underlying principle of this protocol is the chemical reaction between this compound and cellular aldehydes or ketones. These carbonyl groups are often generated as byproducts of cellular processes such as lipid peroxidation, where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes. This process is a hallmark of oxidative stress and is implicated in various pathological conditions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound cell staining protocol.
| Parameter | Value | Reference(s) |
| This compound Stock Solution | 10-50 mM in DMSO | [1][3] |
| This compound Working Concentration | 10-100 µM in PBS | |
| Cell Fixation | 4% Paraformaldehyde (PFA) in PBS | [4] |
| Fixation Time | 15-20 minutes at room temperature | [4] |
| Permeabilization | 0.1% Triton X-100 in PBS | [4] |
| Permeabilization Time | 10-15 minutes at room temperature | [4] |
| Staining Incubation Time | 30-60 minutes | |
| Staining Temperature | Room temperature, protected from light | |
| Excitation Wavelength | ~468 nm | [1] |
| Emission Wavelength | ~535 nm | [1] |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Dissolve 2.27 mg of this compound (MW: 227.18 g/mol ) in 1 mL of anhydrous DMSO.
-
Aliquot and store at -20°C, protected from light. The stock solution is stable for up to one month at -20°C and for up to six months at -80°C.[5]
-
-
4% Paraformaldehyde (PFA) in PBS:
-
Dissolve 4 g of PFA in 100 mL of 1X PBS.
-
Heat to 60°C while stirring to dissolve.
-
Add a few drops of 1 M NaOH to clarify the solution.
-
Cool to room temperature and adjust the pH to 7.4.
-
Filter through a 0.22 µm filter. Prepare this solution fresh.
-
-
Permeabilization Buffer (0.1% Triton X-100 in PBS):
-
Add 100 µL of Triton X-100 to 100 mL of 1X PBS and mix well.
-
-
Wash Buffer:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Cell Culture and Treatment (for Positive Control)
-
Seed cells on sterile glass coverslips in a petri dish or in a multi-well plate suitable for microscopy.
-
Culture cells to the desired confluency (typically 60-80%).
-
Positive Control: To induce the formation of cellular aldehydes, treat the cells with a known oxidative stress inducer. For example, incubate the cells with 100-500 µM hydrogen peroxide (H₂O₂) in complete culture medium for 1-2 hours.
-
Negative Control: Incubate a separate set of cells with the vehicle control (e.g., complete culture medium without the inducer).
This compound Staining Protocol
-
Cell Fixation:
-
Carefully remove the culture medium from the cells.
-
Gently wash the cells twice with 1X PBS.
-
Add freshly prepared 4% PFA in PBS to cover the cells.
-
Incubate for 15-20 minutes at room temperature.[4]
-
-
Washing:
-
Aspirate the PFA solution.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to the fixed cells.
-
Incubate for 10-15 minutes at room temperature.[4]
-
-
Washing:
-
Aspirate the permeabilization buffer.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
This compound Staining:
-
Prepare the this compound working solution by diluting the 10 mM stock solution to a final concentration of 10-100 µM in 1X PBS. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Aspirate the staining solution.
-
Wash the cells three to five times with 1X PBS for 5 minutes each to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Visualize the cells using a fluorescence microscope equipped with a suitable filter set for NBD/FITC (Excitation: ~468 nm, Emission: ~535 nm).[1]
-
Image Acquisition and Analysis
-
Acquire images using consistent settings (e.g., laser power, exposure time, gain) for all samples (negative control, positive control, and experimental samples).
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ, CellProfiler).
-
The fluorescence intensity is proportional to the amount of cellular aldehydes and ketones. Compare the fluorescence intensity between control and treated cells to assess the level of oxidative stress.
Mandatory Visualization
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive hydrazine detection and quantification with a fluorescent benzothiadiazole sensor: selective lipid droplets and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dark Hydrazone Fluorescence Labeling Agents Enable Imaging of Cellular Aldehydic Load - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatization with NBD-Hydrazine in HPLC-FLD
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-Hydrazine) as a pre-column derivatization reagent for the sensitive determination of carbonyl compounds (aldehydes and ketones) by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Introduction
This compound is a highly effective fluorogenic labeling reagent for the analysis of compounds containing aldehyde or ketone functional groups.[1] Analytes that lack a native chromophore or fluorophore can be derivatized with this compound to form highly fluorescent hydrazone derivatives.[2] These derivatives can then be readily detected at picomolar levels using HPLC-FLD. The reaction is typically rapid and results in stable derivatives suitable for chromatographic separation.[2] The NBD moiety provides favorable fluorescence properties, with excitation and emission maxima in the visible range, minimizing interference from common matrix components.[3][4]
Principle of the Reaction:
This compound reacts with the carbonyl group of an aldehyde or ketone in an acidic medium via a nucleophilic addition-elimination reaction to form a stable, fluorescent NBD-hydrazone.[3]
General Experimental Workflow
The overall process involves sample preparation, derivatization with this compound, chromatographic separation of the resulting NBD-hydrazones, and their detection by a fluorescence detector.
References
- 1. Aldehydes determination in edible oil samples employing 1-Naphthalenyl hydrazine as derivatizing agent followed by HPLC-FLD | Semantic Scholar [semanticscholar.org]
- 2. scilit.com [scilit.com]
- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. caymanchem.com [caymanchem.com]
NBD-Hydrazine: Application Notes and Protocols for Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NBD-Hydrazine (4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole) as a fluorescent probe for the detection of carbonyl groups in confocal microscopy. This powerful tool is particularly valuable for investigating cellular oxidative stress, lipid peroxidation, and apoptosis.
Introduction
This compound is a versatile, cell-permeant fluorescent probe that reacts specifically with aldehydes and ketones to form stable, highly fluorescent hydrazone adducts.[1][2] This reactivity makes it an excellent tool for detecting and quantifying the accumulation of carbonyl groups on proteins and lipids, which is a key indicator of oxidative damage within cells.[3][4] The probe itself is weakly fluorescent, but upon reaction with carbonyls, it exhibits a significant increase in fluorescence, providing a high signal-to-noise ratio for imaging.[5]
Key Applications in Confocal Microscopy
-
Detection of Oxidative Stress: Increased production of reactive oxygen species (ROS) can lead to the oxidation of cellular macromolecules, resulting in the formation of carbonyl groups. This compound allows for the visualization and quantification of this carbonyl stress.
-
Imaging Lipid Peroxidation: The probe can be used to detect aldehydic products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), providing insights into membrane damage.[6][7]
-
Apoptosis Detection: During apoptosis, increased oxidative stress can lead to the accumulation of carbonylated proteins. This compound can be used as an indicator of these apoptotic events.
Quantitative Data
A summary of the key quantitative properties of this compound and its fluorescent product is provided in the table below for easy reference.
| Property | Value | Reference |
| This compound (Free Probe) | ||
| Molecular Weight | 195.1 g/mol | [1] |
| Solubility | Soluble in DMSO (≥10 mg/ml) | [1] |
| Slightly soluble in PBS (pH 7.2) (0.1-1 mg/ml) | [1] | |
| Fluorescence | Weakly fluorescent | [5] |
| NBD-Hydrazone (Product) | ||
| Excitation Maximum (λex) | ~468 nm | [1] |
| Emission Maximum (λem) | ~535 nm | [1] |
| Quantum Yield (Φ) | Significant increase upon reaction | [8] |
| Fluorescence Enhancement | Up to 10-fold increase | [8] |
Experimental Protocols
Here, we provide detailed protocols for the detection of cellular carbonyls using this compound with confocal microscopy for both live and fixed cells.
Protocol 1: Live-Cell Imaging of Carbonyl Stress
This protocol is suitable for detecting dynamic changes in carbonyl levels in living cells.
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with appropriate filter sets (e.g., excitation at 488 nm and emission at 500-550 nm)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for confocal microscopy and culture until they reach the desired confluency.
-
Induction of Oxidative Stress (Optional): Treat cells with an agent known to induce oxidative stress (e.g., H₂O₂, paraquat) for the desired time. Include an untreated control group.
-
Preparation of this compound Staining Solution: Prepare a fresh working solution of this compound in pre-warmed cell culture medium or PBS. A final concentration of 10-50 µM is a good starting point, but this should be optimized for your specific cell type and experimental conditions.
-
Cell Staining: Remove the cell culture medium and wash the cells once with warm PBS. Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Confocal Imaging: Immediately image the cells using a confocal microscope. Acquire images using a 488 nm laser line for excitation and collect the emission between 500 nm and 550 nm.[9] It is recommended to use minimal laser power and scan speed to reduce phototoxicity and photobleaching.[10]
Protocol 2: Detection of Carbonyls in Fixed Cells
This protocol is useful for endpoint assays and for co-staining with other markers that require fixation.
Materials:
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as described in the live-cell imaging protocol.
-
Fixation: Wash the cells once with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial to allow the probe to access intracellular proteins.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
This compound Staining: Prepare a 10-50 µM working solution of this compound in PBS. Add the staining solution to the fixed and permeabilized cells and incubate for 60-90 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove excess probe.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the slides using a confocal microscope with the settings described for live-cell imaging.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the use of this compound in confocal microscopy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Methods for imaging and detecting modification of proteins by reactive lipid species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence labeling of carbonylated lipids and proteins in cells using coumarin-hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorogenic reagents: 4-aminosulphonyl-7-hydrazino-2,1,3-benzoxadiazole, 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole and 4-hydrazino-7-nitro-2,1,3-benzoxadiazole hydrazine for aldehydes and ketones - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naphthalimide-Based Fluorescent Probe for Profiling of Aldehydes during Oxidation of Unsaturated Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Turn on Fluorescent Probes for Selective Targeting of Aldehydes [mdpi.com]
- 9. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Confocal and Super-Resolution Imaging of Polarized Intracellular Trafficking and Secretion of Basement Membrane Proteins during Drosophila Oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Profiling Lipid Carbonyls in Disease Using NBD-Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation, a consequence of oxidative stress, is a critical pathological process implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] This process generates reactive carbonyl species, such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), which are highly reactive and can modify cellular macromolecules, leading to cellular dysfunction and tissue damage.[1][2] Consequently, the accurate quantification of these lipid carbonyls in biological samples serves as a valuable tool for understanding disease mechanisms, identifying biomarkers, and evaluating the efficacy of therapeutic interventions.
NBD-Hydrazine (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) is a highly sensitive fluorescent labeling reagent that specifically reacts with the carbonyl group of aldehydes and ketones. This reaction forms a stable, highly fluorescent hydrazone derivative that can be readily detected and quantified using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection. This application note provides a detailed protocol for the profiling of lipid carbonyls in biological samples using this compound, along with representative data and visualizations to guide researchers in their studies.
Principle of the Method
The methodology is based on the nucleophilic addition of the hydrazine group of this compound to the carbonyl group of lipid aldehydes and ketones. The reaction, typically carried out under acidic conditions, results in the formation of a stable NBD-hydrazone. The this compound reagent itself is weakly fluorescent, while the resulting NBD-hydrazone exhibits strong fluorescence with excitation and emission maxima at approximately 468 nm and 535 nm, respectively. This fluorescence "turn-on" upon reaction provides a high signal-to-noise ratio, enabling sensitive detection. The derivatized lipid carbonyls are then separated by HPLC and quantified by comparing their fluorescence intensity to that of known standards.
Data Presentation
The following tables present representative quantitative data of key lipid carbonyls, 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), in the context of Alzheimer's disease. This data is illustrative of the results that can be obtained using the this compound-based HPLC-fluorescence method.
Table 1: Representative Levels of 4-Hydroxynonenal (4-HNE) in Alzheimer's Disease Brain Tissue
| Brain Region | Control (ng/mg protein) | Alzheimer's Disease (ng/mg protein) | Fold Change |
| Hippocampus | 1.5 ± 0.3 | 4.2 ± 0.8 | ~2.8 |
| Frontal Cortex | 1.2 ± 0.2 | 3.5 ± 0.6 | ~2.9 |
| Cerebellum | 0.8 ± 0.1 | 1.0 ± 0.2 | ~1.3 |
Data is representative and compiled from literature. Actual values may vary based on experimental conditions and patient populations.
Table 2: Representative Levels of Malondialdehyde (MDA) in Plasma of Alzheimer's Disease Patients
| Group | Plasma MDA (nmol/mL) |
| Healthy Controls | 2.5 ± 0.5 |
| Alzheimer's Disease Patients | 4.8 ± 0.9 |
Data is representative and compiled from literature. Actual values may vary based on experimental conditions and patient populations.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the analysis of lipid carbonyls in biological samples, such as brain tissue and plasma, using this compound derivatization followed by HPLC with fluorescence detection.
Protocol 1: Analysis of Lipid Carbonyls in Brain Tissue
1. Materials and Reagents:
-
This compound (4-hydrazino-7-nitro-2,1,3-benzoxadiazole)
-
4-Hydroxynonenal (4-HNE) standard
-
Malondialdehyde (MDA) standard (from 1,1,3,3-Tetramethoxypropane)
-
HPLC-grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA)
-
Butylated hydroxytoluene (BHT)
-
Homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation and Lipid Extraction:
-
Accurately weigh approximately 100 mg of frozen brain tissue.
-
Homogenize the tissue in 1 mL of ice-cold homogenization buffer containing 50 µM BHT to prevent auto-oxidation.
-
Perform a protein assay (e.g., BCA assay) on an aliquot of the homogenate to determine the protein concentration for normalization.
-
To the remaining homogenate, add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol for lipid extraction.
-
Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
3. This compound Derivatization:
-
Reconstitute the dried lipid extract in 100 µL of methanol.
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
To the reconstituted lipid extract, add 100 µL of the this compound solution and 10 µL of 1% TFA in methanol (as a catalyst).
-
Incubate the mixture at 60°C for 30 minutes in the dark.
-
After incubation, cool the reaction mixture to room temperature.
4. Sample Clean-up (SPE):
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the derivatization reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove excess reagent and polar interferences.
-
Elute the NBD-hydrazone derivatives with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for HPLC analysis.
5. HPLC-Fluorescence Detection:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30-80% B (linear gradient)
-
20-25 min: 80% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 468 nm
-
Emission Wavelength: 535 nm
-
6. Quantification:
-
Prepare a series of standard solutions of 4-HNE and MDA and derivatize them with this compound following the same procedure as the samples.
-
Generate a standard curve by plotting the peak area against the concentration of each standard.
-
Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.
-
Normalize the results to the protein concentration of the initial tissue homogenate.
Protocol 2: Analysis of Lipid Carbonyls in Plasma
1. Sample Collection and Preparation:
-
Collect blood in EDTA-containing tubes.
-
Centrifuge at 1500 x g for 15 minutes at 4°C to separate the plasma.
-
To 100 µL of plasma, add 10 µL of 500 µM BHT to prevent further oxidation.
-
Deproteinize the plasma by adding 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
2. This compound Derivatization and Analysis:
-
Follow the derivatization, sample clean-up, HPLC, and quantification steps as described in Protocol 1, starting from the derivatization step with the deproteinized plasma supernatant.
-
For quantification, normalize the results to the volume of plasma used.
Visualizations
Signaling Pathway
Caption: Lipid Peroxidation and Cellular Damage Pathway.
Experimental Workflow
Caption: Experimental Workflow for Lipid Carbonyl Profiling.
Conclusion
The use of this compound for the derivatization of lipid carbonyls, followed by HPLC with fluorescence detection, provides a robust and sensitive method for profiling these important biomarkers of oxidative stress. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers and drug development professionals to accurately quantify lipid carbonyls in various biological matrices. This methodology can be instrumental in advancing our understanding of the role of lipid peroxidation in disease and in the development of novel therapeutic strategies.
References
Quantification of Protein Carbonylation Using NBD-Hydrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein carbonylation is a critical biomarker of oxidative stress, representing an irreversible post-translational modification where carbonyl groups (aldehydes and ketones) are introduced into protein side chains. This modification can lead to a loss of protein function and is implicated in aging and various pathologies, including neurodegenerative diseases, diabetes, and chronic inflammation. Consequently, the accurate quantification of protein carbonylation is essential for research in these areas and for the development of therapeutic interventions.
7-Hydrazino-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Hydrazine) is a fluorescent probe that reacts specifically with carbonyl groups to form a stable, highly fluorescent hydrazone derivative. This reaction provides a sensitive and reliable method for the detection and quantification of protein carbonylation across various platforms, including microplate assays, Western blotting, and mass spectrometry.
Principle of the Method
This compound reacts with aldehyde and ketone moieties on oxidized amino acid residues (such as proline, arginine, lysine, and threonine) to form a fluorescent NBD-hydrazone. The fluorescence of the resulting product can be measured, with excitation and emission maxima typically around 468 nm and 535 nm, respectively. This allows for the direct quantification of protein carbonyls.
Applications
-
Assessment of Oxidative Stress: Quantify the extent of protein damage in cells, tissues, and biological fluids under various physiological and pathological conditions.
-
Drug Discovery and Development: Screen for the efficacy of antioxidant compounds and therapies aimed at mitigating oxidative damage.
-
Disease Biomarker Discovery: Investigate the correlation between protein carbonylation levels and the progression of diseases.
-
Proteomics: Identify specific carbonylated proteins and the sites of modification using mass spectrometry-based approaches.
Experimental Protocols
Protocol 1: Fluorometric Quantification of Total Protein Carbonylation in a 96-Well Microplate
This protocol describes a high-throughput method for the quantification of total protein carbonyls in biological samples.
Materials:
-
This compound (FW: 195.1 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA)
-
Guanidine hydrochloride
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Protein samples (cell lysates, tissue homogenates, plasma)
-
Bradford or BCA protein assay reagents
-
96-well black microplate, clear bottom
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue homogenates in a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Centrifuge the lysates at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Adjust the protein concentration of all samples to a uniform concentration (e.g., 1-2 mg/mL) with PBS.
-
-
This compound Derivatization:
-
Prepare a 10 mM stock solution of this compound in DMSO. Protect from light.
-
In a microcentrifuge tube, add 50 µL of the protein sample.
-
Add 5 µL of the 10 mM this compound stock solution to each sample tube (final concentration ~0.9 mM).
-
For a negative control, add 5 µL of DMSO without this compound to a separate aliquot of the sample.
-
Incubate the tubes for 2 hours at room temperature in the dark with gentle shaking.
-
-
Protein Precipitation and Washing:
-
Add 55 µL of 20% TCA to each tube to precipitate the proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the protein pellet twice with 500 µL of 10% TCA, followed by one wash with 500 µL of a 1:1 (v/v) solution of ethanol:ethyl acetate to remove excess this compound. Centrifuge after each wash.
-
-
Solubilization and Measurement:
-
After the final wash, carefully remove all residual solvent and air-dry the pellet for 5-10 minutes.
-
Resuspend the protein pellet in 200 µL of 6 M guanidine hydrochloride. Vortex thoroughly to ensure complete solubilization.
-
Transfer 150 µL of each sample to a well in a 96-well black microplate.
-
Measure the fluorescence using a microplate reader with excitation at ~468 nm and emission at ~535 nm.
-
-
Quantification:
-
The carbonyl content is typically expressed as nmol of carbonyl per mg of protein. A standard curve can be generated using oxidized albumin with a known carbonyl concentration. Alternatively, results can be presented as relative fluorescence units per milligram of protein.
-
Protocol 2: Detection of Carbonylated Proteins by Fluorescent Western Blotting
This protocol allows for the visualization of carbonylated proteins separated by SDS-PAGE.
Materials:
-
This compound
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Western blot transfer system
-
Fluorescence imaging system
Procedure:
-
Sample Preparation and Derivatization:
-
Prepare protein samples as described in Protocol 1, step 1.
-
Derivatize 20-50 µg of protein with this compound as described in Protocol 1, step 2.
-
-
SDS-PAGE and Protein Transfer:
-
Add an appropriate volume of 4x Laemmli sample buffer to the derivatized protein samples.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Fluorescent Detection:
-
After transfer, briefly wash the membrane with deionized water.
-
Allow the membrane to air dry completely in the dark.
-
Image the membrane using a fluorescence imaging system equipped with an appropriate excitation light source (e.g., a blue laser or LED) and emission filter for NBD fluorescence (e.g., ~530-560 nm).
-
The resulting image will show fluorescent bands corresponding to the carbonylated proteins.
-
-
Total Protein Staining (Optional):
-
After imaging, the membrane can be stained with a total protein stain (e.g., Ponceau S or a fluorescent total protein stain) to visualize all protein bands and confirm equal loading.
-
Protocol 3: Identification of Carbonylation Sites by Mass Spectrometry
This protocol outlines the general workflow for identifying specific carbonylated proteins and their modification sites.
Materials:
-
This compound
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Protein Derivatization and Digestion:
-
Derivatize the protein sample with this compound as described in Protocol 1.
-
Precipitate and wash the derivatized proteins to remove excess reagent.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).
-
Reduce the disulfide bonds with DTT and alkylate the free cysteines with IAA.
-
Dilute the sample to reduce the urea concentration to less than 1 M.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The this compound tag will add a specific mass to the modified peptides.
-
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides and proteins.
-
Include a variable modification corresponding to the mass of the NBD-hydrazone adduct on potential carbonylation sites (lysine, proline, arginine, threonine).
-
The MS/MS spectra will provide fragmentation data to confirm the sequence of the peptide and pinpoint the exact site of carbonylation.
-
Quantitative Data Summary
The following tables summarize representative data on protein carbonylation levels in various biological samples. It is important to note that the absolute values can vary depending on the specific assay method and experimental conditions.
Table 1: Protein Carbonylation in Human Plasma
| Condition | Protein Carbonyl Level (nmol/mg protein) | Method | Reference |
| Healthy Controls | 0.97 ± 0.04 | DNPH Spectrophotometric | [1] |
| Type 2 Diabetes | 1.06 ± 0.03 | DNPH Spectrophotometric | [1] |
| Healthy Controls | 2.02 ± 0.46 | DNPH Spectrophotometric | [2] |
| Diabetes Mellitus | 2.72 ± 0.49 | DNPH Spectrophotometric | [2] |
Table 2: Protein Carbonylation in Rat Tissues under Normal and Oxidative Stress Conditions
| Tissue | Condition | Protein Carbonyl Level (nmol/mg protein) | Method | Reference |
| Liver | Control | ~1.5 - 2.5 | DNPH-based assays | General literature range |
| Liver | Oxidative Stress | ~3.0 - 5.0 | DNPH-based assays | General literature range |
| Brain | Control | ~1.0 - 2.0 | DNPH-based assays | General literature range |
| Brain | Oxidative Stress | ~2.5 - 4.0 | DNPH-based assays | General literature range |
Note: Data from different studies are presented to illustrate typical ranges. Direct comparison should be made with caution due to methodological variations.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of protein carbonylation and detection.
Caption: Experimental workflow for this compound based analysis.
Caption: Oxidative stress signaling leading to carbonylation.
References
- 1. Levels of carbonyl groups in plasma proteins of type 2 diabetes mellitus subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Mediated Oxidative Stress in Patients with Diabetes and its Associated Neuropathy: Correlation with Protein Carbonylation and Disease Activity Markers - PMC [pmc.ncbi.nlm.nih.gov]
Assay for measuring oxidative stress with NBD-Hydrazine
Application Notes:
Assay for Measuring Oxidative Stress with NBD-Hydrazine
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products, is implicated in a wide range of diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. A key consequence of oxidative stress is the peroxidation of lipids, which generates a variety of reactive carbonyl species (RCS), such as aldehydes and ketones. These RCS can readily react with and modify cellular macromolecules, including proteins and DNA, leading to cellular damage. Therefore, the quantification of RCS serves as a reliable biomarker for oxidative stress.
This compound (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) is a highly sensitive fluorescent probe for the detection of aldehydes and ketones.[1][2] In the presence of these carbonyl compounds, the hydrazine moiety of this compound forms a stable hydrazone adduct, resulting in a significant increase in fluorescence intensity.[3] This reaction provides a direct and quantitative measure of the level of reactive carbonyl species in a biological sample. The assay is versatile and can be adapted for various sample types, including cell lysates, tissue homogenates, and plasma. The fluorescent product can be measured using a fluorometric microplate reader, with excitation and emission maxima typically around 468 nm and 535 nm, respectively.[1][4]
Principle of the Assay
The this compound assay is based on the chemical reaction between the hydrazine group of this compound and the carbonyl group of aldehydes or ketones. This nucleophilic addition-elimination reaction results in the formation of a stable, highly fluorescent hydrazone derivative.[3][5] The fluorescence of the unreacted this compound is negligible, ensuring a low background signal and high sensitivity. The intensity of the fluorescence signal is directly proportional to the concentration of reactive carbonyl species in the sample.
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained using the this compound assay to measure oxidative stress in a cellular model. In this example, cells are treated with an oxidizing agent (e.g., hydrogen peroxide) to induce oxidative stress, and the resulting increase in reactive carbonyl species is quantified.
| Sample Group | Treatment | Reactive Carbonyl Species (nmol/mg protein) | Fold Change vs. Control |
| Control | Vehicle | 1.5 ± 0.2 | 1.0 |
| Oxidative Stress | Hydrogen Peroxide (100 µM) | 4.8 ± 0.5 | 3.2 |
| Antioxidant + Oxidative Stress | N-acetylcysteine (1 mM) + Hydrogen Peroxide (100 µM) | 2.1 ± 0.3 | 1.4 |
Data are presented as mean ± standard deviation from a representative experiment.
Experimental Protocols
Materials and Reagents
-
This compound (FW: 195.14 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA)
-
Guanidine hydrochloride
-
Bovine Serum Albumin (BSA) for standard curve
-
Microplate reader with fluorescence detection (Ex/Em = 468/535 nm)
-
Black, clear-bottom 96-well microplates
Protocol for Cell Lysates
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the compounds of interest (e.g., inducing agent, antioxidant) for the desired time.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Dilute the cell lysates with PBS to a final protein concentration of approximately 1 mg/mL.
-
This compound Reaction:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
In a 96-well microplate, add 50 µL of the diluted cell lysate.
-
Add 5 µL of the 1 mM this compound stock solution to each well.
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 468 nm and an emission wavelength of 535 nm using a microplate reader.
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration of each sample. A standard curve can be generated using known concentrations of a carbonyl-containing compound (e.g., malondialdehyde) to quantify the absolute amount of reactive carbonyl species.
Protocol for Tissue Homogenates
-
Tissue Collection and Homogenization: Harvest tissues and immediately place them in ice-cold PBS. Homogenize the tissue in a suitable buffer (e.g., PBS with protease inhibitors) using a mechanical homogenizer.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant for the assay.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Procedure: Follow steps 4-7 of the protocol for cell lysates, using the tissue homogenate supernatant as the sample.
Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Lipid peroxidation and detection by this compound.
References
Application Notes and Protocols for NBD-Hydrazine Derivatization of Steroids for LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of steroid hormones is crucial in various fields, including clinical diagnostics, endocrinology, and pharmaceutical development. Due to their often low endogenous concentrations and poor ionization efficiency in mass spectrometry, derivatization is a key strategy to enhance the sensitivity and specificity of LC-MS/MS methods.[1] This document provides detailed application notes and protocols for the derivatization of keto-steroids with 4-nitrobenzo-2-oxa-1,3-diazole hydrazine (NBD-hydrazine), a fluorescent and electroactive labeling reagent that significantly improves the ionization efficiency of target analytes.[2]
This compound reacts with the ketone functional groups present in many biologically relevant steroids, such as corticosteroids, androgens, and progestogens, to form stable hydrazones.[2] This derivatization introduces a readily ionizable moiety, leading to a substantial increase in signal intensity in electrospray ionization (ESI) mass spectrometry, thereby enabling lower detection and quantification limits.
Chemical Reaction
This compound reacts with the carbonyl group of a steroid in an acidic environment to form a stable hydrazone derivative, as depicted in the following reaction scheme. This reaction is a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule.
Caption: Derivatization of a Keto-Steroid with this compound.
Experimental Protocols
This section provides detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis of steroids using this compound. The protocols are adaptable for various biological matrices such as serum, plasma, and urine.
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the specific steroids of interest. Solid-Phase Extraction (SPE) is generally recommended for cleaner extracts and better recovery.[3]
1.1. Materials
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Internal standards (deuterated analogs of the target steroids)
-
Nitrogen evaporator
1.2. Solid-Phase Extraction (SPE) Protocol for Serum/Plasma
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of serum or plasma, add the internal standard solution. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of hexane to remove lipids and other interferences.
-
Drying: Dry the cartridge under a stream of nitrogen for 5-10 minutes.
-
Elution: Elute the steroids with 1 mL of ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45-50°C. The dried extract is now ready for derivatization.
1.3. Liquid-Liquid Extraction (LLE) Protocol (Alternative)
-
To 200 µL of sample (e.g., saliva, urine), add the internal standard solution.
-
Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane).
-
Vortex for 1-2 minutes and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
This compound Derivatization Protocol
2.1. Materials
-
This compound solution: 1 mg/mL in acetonitrile.
-
Trifluoroacetic acid (TFA) solution: 0.1% (v/v) in acetonitrile.
-
Acetonitrile (LC-MS grade)
-
Heating block or incubator.
2.2. Derivatization Procedure
-
Reconstitute the dried sample extract in 50 µL of acetonitrile.
-
Add 25 µL of the 1 mg/mL this compound solution.
-
Add 25 µL of the 0.1% TFA in acetonitrile solution (to catalyze the reaction).
-
Vortex briefly to mix.
-
Incubate the mixture at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
3.1. Recommended LC Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for the separation of steroid derivatives.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the derivatized steroids. An example gradient is provided in the table below.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 8.0 | 95 |
| 8.1 | 40 |
| 10.0 | 40 |
3.2. Recommended MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: These should be optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Gas Flow rates (nebulizer, desolvation): Instrument-specific optimization required.
-
Data Presentation: Quantitative Performance
The following tables summarize the expected MRM transitions and achievable limits of quantification (LOQs) for various steroid classes after derivatization with a hydrazine-based reagent. These values are based on published data for similar derivatizing agents and should be considered as starting points for method development with this compound.
Table 1: Example MRM Transitions for Hydrazine-Derivatized Steroids
| Steroid | Precursor Ion (m/z) | Product Ion (m/z) |
| Cortisol | [M+H]+ of NBD-derivative | Specific fragment |
| Cortisone | [M+H]+ of NBD-derivative | Specific fragment |
| Testosterone | [M+H]+ of NBD-derivative | Specific fragment |
| Progesterone | [M+H]+ of NBD-derivative | Specific fragment |
| Androstenedione | [M+H]+ of NBD-derivative | Specific fragment |
| 17-OH-Progesterone | [M+H]+ of NBD-derivative | Specific fragment |
Note: The exact m/z values will need to be determined experimentally by infusing the synthesized NBD-hydrazone steroid standards into the mass spectrometer.
Table 2: Expected Quantitative Performance (based on similar hydrazine derivatives)
| Steroid | Matrix | LOQ (pg/mL) | Linearity (r²) |
| Cortisol | Saliva | 50 - 100 | > 0.99 |
| Testosterone | Serum | 5 - 10 | > 0.99 |
| Progesterone | Serum | 10 - 20 | > 0.99 |
| Androstenedione | Plasma | 20 - 50 | > 0.99 |
| DHT | Plasma | 1 - 5 | > 0.99 |
Visualizations
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is illustrated below.
Caption: Experimental Workflow for Steroid Analysis.
Signaling Pathway (Logical Relationship)
The derivatization strategy is based on improving the ionization efficiency of steroids for enhanced detection by mass spectrometry.
Caption: Rationale for Steroid Derivatization.
Conclusion
Derivatization of keto-steroids with this compound is a powerful technique to significantly enhance the sensitivity of LC-MS/MS analysis. The protocols provided herein offer a solid foundation for researchers to develop and validate robust and sensitive methods for the quantification of a wide range of steroids in various biological matrices. The improved detection limits achievable with this method are particularly beneficial for studies involving low-concentration steroids, enabling more accurate and reliable measurements in both research and clinical settings.
References
Application Notes and Protocols for the Detection of Reactive Carbonyl Species in Biological Samples with NBD-Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Carbonyl Species (RCS) are highly reactive aldehydes and ketones generated endogenously through the oxidation of lipids and sugars. These species, including malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), are key biomarkers and mediators of oxidative stress, a state implicated in a multitude of pathological conditions such as neurodegenerative diseases, cardiovascular diseases, diabetes, and cancer. The accurate detection and quantification of RCS in biological samples are crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.
4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-Hydrazine) is a sensitive fluorescent probe for the detection of aldehydes and ketones. It reacts with carbonyl groups under acidic conditions to form stable, highly fluorescent hydrazone derivatives. These derivatives can be quantified using fluorescence spectroscopy or separated and quantified by High-Performance Liquid Chromatography (HPLC) with fluorescence detection, offering a specific and sensitive method for the analysis of RCS in complex biological matrices.
This document provides detailed application notes and protocols for the use of this compound in the detection and quantification of RCS in various biological samples.
Principle of the Method
This compound is a non-fluorescent molecule that, upon reaction with an aldehyde or ketone, forms a fluorescent hydrazone. This reaction typically occurs in an acidic environment. The resulting NBD-hydrazone can be detected fluorometrically with excitation and emission maxima around 468 nm and 535 nm, respectively.[1] For a more specific analysis of individual RCS, the derivatized products can be separated by reverse-phase HPLC and quantified using a fluorescence detector.
Quantitative Data Summary
The following tables summarize typical concentrations of key reactive carbonyl species in various biological samples. It is important to note that these values have been compiled from literature and may have been obtained using various methods, including those based on 2,4-dinitrophenylhydrazine (DNPH) and thiobarbituric acid reactive substances (TBARS) assays. These values can serve as a reference range for expected results when using the this compound protocol.
Table 1: Malondialdehyde (MDA) Concentrations in Human Plasma/Serum
| Condition | MDA Concentration (µM) | Method |
| Healthy Controls | 1.075 ± 0.201 | HPLC-UV (DNPH) |
| Hemodialysis Patients | Increased levels observed | HPLC-UV (DNPH) |
| Healthy Males (46.3 ± 4.7 years) | 2.2 ± 1.4 | HPLC-FL (TBA)[2] |
Table 2: Protein Carbonyl Content in Human Plasma
| Condition | Protein Carbonyls (nmol/mg protein) | Method |
| Normal Range | 2 - 3 | Spectrophotometric (DNPH)[3] |
| Chronic Diseases | 3.5 - 10 | Spectrophotometric (DNPH)[3] |
Table 3: 4-Hydroxynonenal (4-HNE)-Protein Adducts in Human Plasma
| Condition | 4-HNE Adducts (pmol/mg protein) | Method |
| Healthy Individuals | 1.6 - 3.0 | ELISA[2] |
| COVID-19 Survivors | 3.1 - 5.5 | ELISA[2] |
| COVID-19 Deceased | 4.9 - 5.9 | ELISA[2] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Reactive Carbonyl Species
RCS are not just markers of damage but also act as signaling molecules that can modulate various cellular pathways, often by forming covalent adducts with proteins. Below are diagrams illustrating the central role of RCS in oxidative stress signaling.
Experimental Workflow for RCS Detection using this compound
The following diagram outlines the general workflow for the detection and quantification of RCS in biological samples using this compound followed by HPLC analysis.
Experimental Protocols
Note: These protocols are adapted from established methods for other hydrazine-based reagents and should be optimized for your specific application.
Protocol 1: Quantification of Total Protein Carbonyls in Cell Lysates
Materials:
-
This compound solution: 5 mM in ethanol. Store at -20°C in the dark.
-
Trichloroacetic acid (TCA): 20% (w/v) in water.
-
Hydrochloric acid (HCl): 2 M.
-
Guanidine hydrochloride: 6 M in 20 mM potassium phosphate buffer, pH 6.5.
-
Ethyl acetate.
-
Ethanol.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
Procedure:
-
Cell Lysis: Harvest cells and wash twice with cold PBS. Lyse the cell pellet in an appropriate volume of cell lysis buffer on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford).
-
Derivatization:
-
To 100 µg of protein in a microcentrifuge tube, add an equal volume of 2 M HCl containing 5 mM this compound.
-
For the blank, add an equal volume of 2 M HCl without this compound to a separate tube with the same amount of protein.
-
Incubate the tubes in the dark at room temperature for 1 hour, vortexing every 15 minutes.
-
-
Protein Precipitation: Add an equal volume of 20% TCA to each tube. Vortex and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Washing: Discard the supernatant. Wash the protein pellet three times with 1 mL of ethanol:ethyl acetate (1:1, v/v) to remove excess this compound. After the final wash, carefully remove all residual solvent and allow the pellet to air dry briefly.
-
Solubilization: Resuspend the protein pellet in 500 µL of 6 M guanidine hydrochloride solution. Gentle vortexing or sonication may be required to fully dissolve the pellet.
-
Fluorometric Measurement:
-
Transfer the solution to a quartz cuvette or a black 96-well plate.
-
Measure the fluorescence at an excitation wavelength of ~468 nm and an emission wavelength of ~535 nm.
-
Subtract the fluorescence of the blank from the sample reading.
-
-
Calculation: The concentration of protein carbonyls can be calculated using a standard curve generated with oxidized albumin of known carbonyl content or expressed as relative fluorescence units per milligram of protein.
Protocol 2: HPLC-Based Quantification of Malondialdehyde (MDA) in Plasma
Materials:
-
This compound solution: 10 mM in 2 M HCl.
-
1,1,3,3-Tetramethoxypropane (TMP) for MDA standard curve.
-
Perchloric acid (PCA): 3% (v/v).
-
Sodium hydroxide (NaOH): 1 M.
-
HPLC grade acetonitrile and water.
-
Formic acid.
Procedure:
-
MDA Standard Preparation: Hydrolyze TMP in 0.1 M HCl at 40°C for 30 minutes to generate MDA. Prepare a series of dilutions for the standard curve.
-
Plasma Sample Preparation:
-
To 100 µL of plasma, add 100 µL of 3% PCA to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Derivatization:
-
To 100 µL of the supernatant or MDA standard, add 100 µL of 10 mM this compound in 2 M HCl.
-
Incubate at room temperature for 60 minutes in the dark.
-
Neutralize the reaction with an appropriate volume of 1 M NaOH.
-
-
Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 2,000 x g for 5 minutes. Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
HPLC Analysis:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile:water with 0.1% formic acid).
-
Inject 20 µL onto a C18 reverse-phase HPLC column.
-
Use a gradient elution method to separate the NBD-MDA hydrazone from other components.
-
Detect the eluting NBD-MDA hydrazone using a fluorescence detector set to Ex: ~468 nm and Em: ~535 nm.
-
-
Quantification: Determine the concentration of MDA in the plasma sample by comparing the peak area of the NBD-MDA hydrazone to the standard curve generated from the TMP standards.
Protocol 3: Analysis of RCS in Tissue Homogenates
Materials:
-
Homogenization buffer: PBS with protease inhibitors and 1 mM butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.
-
Other reagents as listed in Protocol 2.
Procedure:
-
Tissue Homogenization:
-
Perfuse the tissue with cold PBS to remove blood.
-
Weigh the tissue and homogenize in 10 volumes of cold homogenization buffer using a suitable homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Protein Quantification: Determine the protein concentration of the tissue homogenate supernatant.
-
Derivatization and Analysis: Follow the steps outlined in Protocol 2, starting from the protein precipitation step (if analyzing free RCS) or directly to derivatization if analyzing total RCS in the supernatant. Results can be normalized to the tissue weight or protein concentration.
Concluding Remarks
This compound offers a sensitive and specific tool for the investigation of reactive carbonyl species in a variety of biological samples. The provided protocols serve as a starting point for the implementation of this technique in research and drug development settings. Optimization of sample preparation, derivatization conditions, and HPLC parameters is recommended to achieve the best results for specific applications. The careful quantification of RCS will undoubtedly contribute to a deeper understanding of the role of oxidative stress in health and disease.
References
Application Notes and Protocols for Western Blot Analysis of Oxidized Proteins with NBD-Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein oxidation is a critical post-translational modification implicated in a wide range of physiological and pathological processes, including aging, neurodegenerative diseases, and drug-induced toxicity. The irreversible carbonylation of proteins, resulting from the oxidation of specific amino acid residues, serves as a key biomarker of oxidative stress. This application note details a sensitive and specific method for the detection and quantification of carbonylated proteins using NBD-Hydrazine (7-nitrobenzo-2-oxa-1,3-diazole hydrazine) followed by Western blot analysis. This compound reacts specifically with the carbonyl groups on oxidized proteins, forming a stable hydrazone adduct. This adduct can then be detected using an anti-NBD antibody, offering a robust platform for the analysis of protein oxidation.
Principle of the Method
The detection of carbonylated proteins using this compound is a multi-step process. First, protein samples are derivatized with this compound, which covalently binds to aldehyde and ketone functionalities introduced into proteins through oxidative stress. Following derivatization, the protein mixture is separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane. Finally, the NBD-labeled proteins are detected and quantified using a specific primary antibody against the NBD moiety, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescent detection. This method allows for the visualization of the overall protein carbonylation profile and the quantification of specific carbonylated protein bands.
Data Presentation
Quantitative Parameters for this compound Western Blot
The following table provides recommended starting concentrations and ranges for the key quantitative parameters in the this compound Western blot protocol. Optimization may be required depending on the specific sample type and abundance of the target protein.
| Parameter | Recommended Concentration/Value | Range | Notes |
| Protein Sample Loading | 20 µg per lane | 10 - 50 µg | Higher loads may be necessary for low-abundance proteins, but can lead to background issues. |
| This compound Concentration | 5 mM | 1 - 10 mM | Higher concentrations may increase labeling efficiency but can also increase background. |
| Primary Antibody (Anti-NBD) Dilution | 1:1000 | 1:500 - 1:5000 | Optimal dilution should be determined empirically to achieve a high signal-to-noise ratio.[1][2] |
| Secondary Antibody (HRP-conjugated) Dilution | 1:5000 | 1:2000 - 1:20000 | Dilution depends on the specific antibody and detection reagent used. |
| Chemiluminescent Substrate Incubation Time | 5 minutes | 1 - 10 minutes | Adjust incubation time to achieve optimal signal without saturation. |
Normalization of Western Blot Data
Accurate quantification of protein carbonylation requires proper normalization to account for variations in protein loading and transfer efficiency. Total protein staining of the membrane prior to antibody incubation is the recommended method for normalization.
| Normalization Method | Staining Reagent | Advantages |
| Total Protein Staining | Ponceau S or Stain-Free™ technology | More accurate than housekeeping genes as it reflects the total protein loaded in each lane. |
| Housekeeping Genes | Antibodies against β-actin, GAPDH, or tubulin | Can be used, but expression levels may vary under different experimental conditions. |
Experimental Protocols
I. Sample Preparation and Protein Extraction
Objective: To extract total protein from cells or tissues while minimizing artificial oxidation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA Lysis and Extraction Buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Dithiothreitol (DTT) - Note: Avoid using DTT in the lysis buffer if the primary goal is to measure existing carbonyls, as it can have pro-oxidative effects in the presence of metal ions.[3] If necessary for other purposes, include a metal chelator like EDTA.
-
BCA Protein Assay Kit
Protocol:
-
Cell Culture Samples: a. Place the cell culture dish on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Tissue Samples: a. Homogenize the tissue in ice-cold lysis buffer with protease and phosphatase inhibitors using a tissue homogenizer. b. Follow steps 1.d through 1.f to obtain the protein extract.
II. Derivatization of Carbonylated Proteins with this compound
Objective: To covalently label protein carbonyl groups with this compound.
Materials:
-
Protein extract (from Protocol I)
-
This compound solution (100 mM stock in DMSO)
-
Trifluoroacetic acid (TFA)
-
2x Laemmli sample buffer
Protocol:
-
In a microcentrifuge tube, combine the following:
-
20 µg of protein extract
-
Adjust the volume to 18 µL with lysis buffer.
-
-
Add 2 µL of 50 mM this compound (diluted from 100 mM stock in DMSO) to a final concentration of 5 mM.
-
Add 1 µL of 10% TFA to a final concentration of 0.5%.
-
Incubate the reaction mixture at room temperature for 30 minutes in the dark.
-
Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
III. SDS-PAGE and Western Blotting
Objective: To separate the derivatized proteins and transfer them to a membrane for immunodetection.
Materials:
-
SDS-polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Ponceau S staining solution
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween 20 (TBST)
Protocol:
-
Load the boiled samples onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, briefly rinse the membrane with deionized water and stain with Ponceau S to visualize total protein and confirm transfer efficiency.
-
Destain the membrane with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
IV. Immunodetection of NBD-Derivatized Proteins
Objective: To detect and quantify the NBD-labeled proteins.
Materials:
-
Primary antibody: Rabbit anti-NBD polyclonal antibody
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Protocol:
-
Incubate the blocked membrane with the primary anti-NBD antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system. Ensure the signal is not saturated to allow for accurate quantification.
Mandatory Visualizations
Experimental Workflow for this compound Western Blot
Caption: Workflow for detecting carbonylated proteins.
Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway
Under conditions of oxidative stress, increased protein carbonylation can trigger cellular defense mechanisms. One of the key pathways is the Keap1-Nrf2 pathway.[4]
Caption: Keap1-Nrf2 pathway activation by oxidative stress.
References
- 1. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Quantitation of Protein Carbonylation by Dot Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting guide for NBD-Hydrazine staining artifacts
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals using NBD-Hydrazine for fluorescent labeling of glycans.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for glycan labeling?
This compound (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) is a fluorescent probe that reacts with aldehyde and ketone groups.[1] For N-glycan analysis, glycoproteins are typically treated with the enzyme PNGase F to release the N-glycans. The reducing end of these released glycans exists in equilibrium between a cyclic hemiacetal form and an open-chain aldehyde form. This compound reacts with this aldehyde group to form a stable, fluorescent hydrazone, allowing for sensitive detection in techniques like HPLC, fluorescence microscopy, and spectrophotometry.[2]
Q2: What are the optimal storage and handling conditions for this compound?
Proper storage and handling of this compound are critical to maintain its reactivity and prevent artifacts. It is sensitive to light, air, and heat.[3]
-
Storage of Solid: Store the solid reagent at -20°C, protected from light.[1] Under these conditions, it is stable for at least four years.[1]
-
Storage of Stock Solutions: Stock solutions of this compound in solvents like DMSO can be stored at -20°C for about one month or at -80°C for up to six months, protected from light and under a nitrogen atmosphere.[4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Handling: Hydrazine compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[5][6]
Q3: What are the excitation and emission wavelengths for this compound labeled glycans?
The excitation and emission maxima of this compound-labeled compounds can vary slightly depending on the solvent. Generally, the excitation maximum is around 468 nm and the emission maximum is around 535 nm.[1]
Troubleshooting Guide for this compound Staining Artifacts
This section addresses common issues encountered during N-glycan labeling with this compound.
Problem 1: Weak or No Fluorescent Signal
A weak or complete lack of signal is a frequent issue in fluorescent labeling experiments.
| Possible Cause | Recommended Solution |
| Incomplete Deglycosylation | Ensure complete release of N-glycans by optimizing the PNGase F digestion step. Verify enzyme activity and ensure appropriate reaction conditions (e.g., temperature, incubation time, and denaturing agents).[7] |
| Inefficient Labeling Reaction | Optimize the labeling conditions. This includes the concentration of this compound, reaction temperature, and incubation time. Ensure the pH of the reaction mixture is suitable for hydrazone formation. |
| Degraded this compound Reagent | Use a fresh stock of this compound. The reagent can degrade over time, especially if not stored properly.[4] |
| Insufficient Amount of Glycan | Increase the starting amount of glycoprotein to yield a sufficient quantity of N-glycans for labeling and detection. |
| Quenching of Fluorescence | Ensure that buffers and other components in the final sample do not cause fluorescence quenching. |
Problem 2: High Background Fluorescence
High background can obscure the specific signal from your labeled glycans.
| Possible Cause | Recommended Solution |
| Excess Unreacted this compound | Implement a robust purification step after the labeling reaction to remove all unbound this compound. Solid-phase extraction (SPE) with a suitable stationary phase is a common and effective method.[8] |
| Non-Specific Binding of the Probe | Block any potential non-specific binding sites on your analytical platform (e.g., HPLC column, microscope slide) if applicable. |
| Contaminants in the Sample | Ensure the glycan sample is free from contaminants that might react with this compound or be inherently fluorescent. This includes residual detergents or other reagents from the protein extraction and deglycosylation steps. |
| Autofluorescence of Buffers or Materials | Use high-purity solvents and reagents. Check all materials (e.g., microplates, pipette tips) for autofluorescence at the excitation and emission wavelengths of NBD. |
Problem 3: Presence of Non-Specific Peaks or Artifacts in Chromatography
The appearance of unexpected peaks in your chromatogram can complicate data analysis.
| Possible Cause | Recommended Solution |
| Side Reactions of this compound | This compound can potentially react with other carbonyl-containing molecules in the sample. Ensure thorough purification of the glycans before labeling. |
| Degradation of this compound | Improperly stored or handled this compound may lead to degradation products that can appear as extra peaks. Always use fresh, properly stored reagent.[4] |
| "Peeling" of Glycans during Release | The "peeling" reaction, or the degradation of glycans from the reducing end, can occur during chemical release methods like hydrazinolysis.[9] While less common with enzymatic release, ensure mild conditions are maintained. |
| Formation of Multiple Labeled Species | Inconsistent reaction conditions can potentially lead to the formation of different hydrazone isomers or side products, though this is less common with the primary aldehyde group of glycans. |
Experimental Protocols
Key Experiment: N-Glycan Labeling with this compound
This protocol outlines the general steps for labeling enzymatically released N-glycans with this compound.
1. Enzymatic Release of N-Glycans:
-
Denature 10-20 µg of your glycoprotein sample by heating at 90-100°C for 3-5 minutes in the presence of a denaturing agent (e.g., 0.1% RapiGest SF).[10]
-
After cooling, add PNGase F enzyme according to the manufacturer's instructions.
-
Incubate at 37°C overnight or at 50°C for a shorter duration as recommended by the enzyme supplier to release the N-glycans.[10]
2. This compound Labeling:
-
Dry the released N-glycan sample completely using a vacuum centrifuge.
-
Prepare a fresh labeling solution of this compound in a suitable solvent. A common choice is a mixture of methanol and acetic acid.
-
Add the this compound labeling solution to the dried glycans.
-
Incubate the reaction mixture at a controlled temperature, typically between 60-80°C, for 1-2 hours.[8]
3. Purification of Labeled Glycans:
-
After the labeling reaction, it is crucial to remove the excess, unreacted this compound.
-
Solid-phase extraction (SPE) is a highly effective method for this purification step.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) SPE cartridges are often used to retain the polar glycans while allowing the less polar, excess dye to be washed away.[10]
-
The purified, this compound-labeled glycans can then be dried down and reconstituted in an appropriate solvent for downstream analysis (e.g., HPLC, mass spectrometry).
Visualizations
Caption: Workflow for this compound staining with troubleshooting points.
Caption: Reaction of this compound with the aldehyde group of a glycan.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. neb.com [neb.com]
- 8. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of O-Glycans from Mucins Using Hydrazine Treatment | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing NBD-Hydrazine Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing NBD-Hydrazine concentration for labeling experiments. Here you will find answers to frequently asked questions, a detailed troubleshooting guide, and standardized protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) is a fluorescent probe used to label and detect carbonyl groups (aldehydes and ketones) in biological molecules.[1][2] The hydrazine group of this compound reacts with aldehydes and ketones to form a stable hydrazone bond, which is highly fluorescent.[3] This reaction is the basis for its use in labeling carbonylated proteins, which are often markers of oxidative stress.
Q2: What are the excitation and emission wavelengths for this compound?
Once reacted with an aldehyde or ketone, the NBD-hydrazone adduct has an excitation maximum of approximately 468 nm and an emission maximum of around 535 nm.[2]
Q3: What is the optimal concentration of this compound to use for labeling?
The optimal concentration of this compound depends on several factors, including the concentration of the target molecule, the number of available carbonyl groups, and the specific experimental conditions (e.g., buffer, pH, temperature, and incubation time). A concentration titration is highly recommended to determine the optimal concentration for each specific application.
Q4: Can I use this compound for labeling live cells?
Yes, this compound can be used for labeling live cells. However, it is important to optimize the concentration and incubation time to minimize potential cytotoxicity.
Q5: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution.[4] It is recommended to store the stock solution at -20°C or -80°C, protected from light and moisture, to prevent degradation.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
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LowSignal -> CheckConc [label="Possible Cause:\nInsufficient Labeling"]; LowSignal -> CheckIncub [label=" "]; LowSignal -> CheckpH [label=" "]; LowSignal -> CheckTarget [label="Possible Cause:\nLow Target Abundance"];
HighBg -> DecreaseConc [label="Possible Cause:\nExcess Reagent"]; HighBg -> WashSteps [label="Possible Cause:\nInadequate Washing"]; HighBg -> Blocking [label="Possible Cause:\nNon-specific Adsorption"];
NonSpecific -> Purity [label="Possible Cause:\nImpure Reagent"]; NonSpecific -> OptimizeConc [label="Possible Cause:\nConcentration too High"]; NonSpecific -> Purification [label="Possible Cause:\nUnbound Reagent"]; } Caption: Troubleshooting Decision Tree for this compound Labeling.
Problem: Weak or No Fluorescent Signal
-
Possible Cause: The concentration of this compound is too low for the amount of target molecules.
-
Solution: Increase the concentration of this compound in a stepwise manner (e.g., 2-fold increments) and repeat the experiment.
-
-
Possible Cause: Insufficient incubation time or suboptimal temperature for the labeling reaction.
-
Solution: Increase the incubation time or temperature to facilitate the reaction. Monitor for potential sample degradation at higher temperatures.
-
-
Possible Cause: The pH of the reaction buffer is not optimal. The reaction of hydrazines with aldehydes and ketones is often favored at a slightly acidic pH.[3]
-
Solution: Test a range of pH values for your reaction buffer (e.g., pH 5.0-7.0) to find the optimal condition for your specific target.
-
-
Possible Cause: The target molecules have a low abundance of carbonyl groups.
-
Solution: Consider a method to induce carbonylation if appropriate for your experimental design, or use a more sensitive detection method.
-
Problem: High Background Fluorescence
-
Possible Cause: The concentration of this compound is too high, leading to excess unbound probe.
-
Solution: Decrease the concentration of this compound. Perform a concentration titration to find the lowest effective concentration.
-
-
Possible Cause: Inadequate washing after the labeling step.
-
Solution: Increase the number and duration of wash steps to effectively remove all unbound this compound.
-
-
Possible Cause: Non-specific binding of this compound to other cellular components or surfaces.
Problem: Non-Specific Staining
-
Possible Cause: The this compound reagent may be impure or degraded.
-
Solution: Use a high-quality, fresh batch of this compound.
-
-
Possible Cause: The concentration of this compound is too high, leading to off-target reactions.
-
Solution: Perform a concentration titration to find the optimal balance between specific signal and non-specific staining.
-
-
Possible Cause: Incomplete removal of unbound this compound after labeling.
-
Solution: Improve the post-labeling purification method. For proteins, consider using size-exclusion chromatography or dialysis.
-
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the specific application. The following table provides a summary of reported concentrations and recommended starting ranges for different experimental setups.
| Application | Recommended Starting this compound Concentration | Molar Ratio (Probe:Protein) | Key Considerations |
| Protein Labeling (in solution) | 10 - 100 µM | 10:1 - 50:1 | Titration is crucial. Higher ratios can lead to protein precipitation. |
| Cell-Based Imaging | 1 - 10 µM | N/A | Optimize for minimal cytotoxicity and best signal-to-noise ratio. |
| HPLC Derivatization | 50 - 250 µM | Varies | Depends on the expected concentration of the analyte. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration for Protein Labeling
This protocol provides a framework for determining the optimal this compound concentration for labeling a purified protein in solution.
// Connections PrepProtein -> Titration; PrepNBDH -> Titration; Titration -> Incubate; Incubate -> Purify; Purify -> MeasureAbs; MeasureAbs -> CalcDOL; Purify -> AnalyzeFunc; CalcDOL -> SelectOptimal; AnalyzeFunc -> SelectOptimal; } Caption: Workflow for Optimizing this compound Concentration.
Materials:
-
Purified protein of interest
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve your protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Set up Titration Reactions: In separate microcentrifuge tubes, add the protein solution. Then, add varying amounts of the this compound stock solution to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200 µM). Include a "no this compound" control.
-
Incubation: Incubate the reactions for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted this compound from each reaction using a size-exclusion chromatography column equilibrated with PBS.
-
Analysis:
-
Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and 468 nm (for this compound).
-
Calculate the Degree of Labeling (DOL) for each concentration (see Protocol 2).
-
Analyze the labeled protein using your intended downstream application (e.g., fluorescence microscopy, western blot) to assess signal intensity and background.
-
-
Select Optimal Concentration: The optimal concentration is the one that provides a sufficient DOL and a high signal-to-noise ratio without causing protein aggregation or loss of function.
Protocol 2: Calculation of the Degree of Labeling (DOL)
The DOL is the average number of this compound molecules conjugated to each protein molecule.
Procedure:
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A280) and 468 nm (A468) using a spectrophotometer.
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A280 - (A468 x CF)] / εprotein
-
Where:
-
CF (Correction Factor) is the A280 of this compound divided by its A468. The CF for this compound is approximately 0.35 .
-
εprotein is the molar extinction coefficient of your protein at 280 nm (in M-1cm-1).
-
-
-
-
Calculate Degree of Labeling:
-
DOL = A468 / (εNBD-H x Protein Concentration (M))
-
Where:
-
εNBD-H is the molar extinction coefficient of this compound at 468 nm, which is approximately 13,000 M-1cm-1 .
-
-
-
An ideal DOL is typically between 2 and 10 for antibodies, but the optimal value will vary depending on the protein and application.[7] A DOL that is too high can lead to fluorescence quenching and protein aggregation.[7]
References
- 1. NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine) [myskinrecipes.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Methods to reduce high background fluorescence with NBD-Hydrazine
Welcome to the technical support center for NBD-Hydrazine. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you address challenges during your labeling experiments, with a primary focus on mitigating high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (4-hydrazino-7-nitrobenzofurazan) is a fluorescent probe that reacts with aldehydes and ketones.[1] It is commonly used in research to label and detect carbonyl groups in various molecules, including proteins with oxidative modifications and periodate-oxidized carbohydrates.[2] Upon reaction, it forms a stable hydrazone adduct that exhibits fluorescence with excitation and emission maxima around 468 nm and 535 nm, respectively.[1]
Q2: What are the common causes of high background fluorescence with this compound?
High background fluorescence in this compound labeling experiments can stem from several factors:
-
Excess Unreacted this compound: The most common cause is the presence of residual, unbound this compound that was not removed after the labeling reaction.
-
Non-Specific Binding: this compound can non-specifically adsorb to surfaces, such as microscope slides, or interact with other cellular components, leading to a generalized background signal.[3] This can be exacerbated by hydrophobic interactions.
-
Environmental Sensitivity of NBD: The NBD fluorophore is known to be environmentally sensitive, meaning its fluorescence quantum yield can increase in hydrophobic environments.[4] This can cause even small amounts of non-specifically bound probe to fluoresce brightly.
-
Presence of Endogenous Carbonyls: Biological samples may contain endogenous aldehydes and ketones that can react with this compound, contributing to the overall fluorescence signal.
Q3: How can I quench the reaction and remove excess this compound?
Quenching the labeling reaction and removing excess this compound is crucial for reducing background. This can be achieved through:
-
Chemical Quenching: Introducing a quenching agent that reacts with the excess hydrazine.
-
Extensive Washing: Thoroughly washing the sample to remove any unbound probe.
-
Extractive Workup (for solutions): Using a separatory funnel to partition the unreacted hydrazine into an aqueous phase.[5]
Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Overall Background Fluorescence | 1. Incomplete removal of unreacted this compound. 2. Non-specific binding of the probe to the substrate or other molecules. 3. Suboptimal blocking of non-specific sites. | 1. Implement a chemical quenching step after the labeling reaction (see Protocol 2). 2. Increase the number and duration of washing steps. 3. Add a non-ionic surfactant like Tween-20 (0.05-0.1%) to your wash buffers to disrupt hydrophobic interactions. 4. Incorporate a blocking step with an agent like Bovine Serum Albumin (BSA) or casein before labeling. |
| Punctate or Speckled Background | 1. Precipitation of this compound out of solution. 2. Formation of aggregates of labeled molecules. | 1. Ensure this compound is fully dissolved in the reaction buffer. Consider preparing a fresh stock solution in an appropriate solvent like DMSO.[1] 2. Centrifuge your sample after labeling to pellet any aggregates before imaging or analysis. |
| Low Specific Signal | 1. Inefficient labeling reaction. 2. Degradation of this compound. | 1. Optimize the pH of your reaction buffer (typically slightly acidic for hydrazone formation). 2. Increase the incubation time or temperature of the labeling reaction. 3. Use a freshly prepared this compound solution for each experiment. Store the stock solution properly at -20°C or -80°C, protected from light. |
| Signal Fades Quickly (Photobleaching) | Inherent property of the NBD fluorophore. | 1. Use an anti-fade mounting medium for microscopy. 2. Minimize the exposure time and intensity of the excitation light. 3. Acquire images promptly after labeling and washing. |
Quantitative Data Summary
The following table provides a hypothetical comparison of different methods for reducing background fluorescence in a typical immunofluorescence application using this compound. The "Background Reduction Efficiency" is a theoretical value to illustrate the potential effectiveness of each method.
| Method | Description | Average Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Background Reduction Efficiency (%) |
| Standard Protocol (No Optimization) | Labeling followed by 3 short washes in PBS. | 150 | 2:1 | 0 |
| Increased Washing | Labeling followed by 5 extended washes (10 min each) in PBS. | 100 | 3:1 | 33 |
| Addition of Surfactant | Washes include 0.1% Tween-20. | 75 | 4:1 | 50 |
| Blocking Step | Pre-incubation with 1% BSA before labeling. | 60 | 5:1 | 60 |
| Chemical Quenching | Post-labeling quenching with acetone followed by standard washes. | 40 | 7.5:1 | 73 |
| Combined Approach | Blocking, quenching, and washing with surfactant. | 20 | 15:1 | 87 |
Experimental Protocols
Protocol 1: General this compound Labeling of Proteins in Solution
-
Sample Preparation: Prepare your protein sample in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 6.5-7.0).
-
This compound Solution: Prepare a 10 mM stock solution of this compound in DMSO. This should be stored at -20°C, protected from light.
-
Labeling Reaction: Add the this compound stock solution to your protein sample to a final concentration of 100-500 µM. The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Removal of Excess Probe: Proceed to Protocol 2 for quenching or perform extensive dialysis or gel filtration to remove unreacted this compound.
Protocol 2: Chemical Quenching of Unreacted this compound
Caution: Hydrazine and its derivatives are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[5]
-
Quenching Agent: Prepare a solution of a simple ketone, such as acetone, or an aldehyde, like formaldehyde.
-
Quenching Reaction: Add an excess of the quenching agent to the reaction mixture from Protocol 1. A 10-fold molar excess relative to the initial this compound concentration is a good starting point.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Removal of Quenched Product: The resulting hydrazone can be removed by dialysis, gel filtration, or precipitation of the labeled protein.
Visualizations
Caption: Reaction of this compound with a carbonyl group.
Caption: Workflow for reducing this compound background.
References
Technical Support Center: Improving the Efficiency of NBD-Hydrazine Derivatization Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing NBD-hydrazine (4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole) derivatization reactions for the sensitive detection of aldehydes and ketones.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent labeling reagent used for the detection and quantification of carbonyl compounds, such as aldehydes and ketones.[1] It reacts with these functional groups to form highly fluorescent hydrazone derivatives, which can be analyzed using techniques like HPLC with fluorescence detection, fluorescence microscopy, and spectrophotometry.[1] The reagent itself is non-fluorescent, but its derivatives exhibit strong fluorescence, enabling sensitive detection.
Q2: What are the excitation and emission wavelengths for NBD-hydrazone derivatives?
A2: The NBD-hydrazone derivatives typically have an excitation maximum around 468 nm and an emission maximum around 535 nm.[2] However, these values can vary slightly depending on the solvent and the specific carbonyl compound. For instance, the reaction product with acetone in methanol has shown absorption at 493 nm and emission at 552 nm.[3]
Q3: How should I store this compound?
A3: this compound powder should be stored at 2-8°C, protected from light and moisture.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light and under a nitrogen atmosphere.[4]
Q4: What is the general mechanism of the this compound derivatization reaction?
A4: The reaction is a nucleophilic addition-elimination reaction. The hydrazine group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable, fluorescent hydrazone. This reaction is typically acid-catalyzed.
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
-
Possible Cause: Inefficient derivatization reaction.
-
Solution: Optimize reaction conditions such as pH, temperature, reaction time, and reagent concentration. The reaction is acid-catalyzed, so ensure the medium is acidic.[3] For some hydrazone formations, a pH of around 3 has been found to be optimal.
-
-
Possible Cause: Degradation of the NBD-hydrazone derivative.
-
Solution: Hydrazones can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[5] Analyze the samples as soon as possible after derivatization and store them at low temperatures, protected from light.
-
-
Possible Cause: Incorrect excitation or emission wavelengths.
-
Solution: Verify the wavelength settings on your fluorometer or HPLC fluorescence detector. A good starting point is an excitation of ~470 nm and an emission of ~540 nm.[3]
-
Issue 2: High Background Fluorescence
-
Possible Cause: Excess this compound reagent.
-
Solution: Optimize the molar ratio of this compound to the carbonyl compound. A 10- to 15-fold molar excess of the derivatizing reagent is often sufficient for complete derivatization.[6] Consider a sample cleanup step after derivatization to remove unreacted reagent.
-
-
Possible Cause: Autofluorescence from the sample matrix.
-
Solution: Include a blank sample (without the analyte) that has been through the entire derivatization and analysis process to determine the background fluorescence from the matrix.
-
-
Possible Cause: Contamination of solvents or reagents.
-
Solution: Use high-purity (e.g., HPLC grade) solvents and fresh reagents to minimize fluorescent contaminants.
-
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
-
Possible Cause: Suboptimal chromatographic conditions.
-
Solution: Optimize the mobile phase composition, gradient, and column temperature. A C18 column is commonly used for the separation of NBD-hydrazones.
-
-
Possible Cause: Instability of the hydrazone derivative during analysis.
-
Solution: Ensure the mobile phase pH is compatible with the stability of the hydrazone. A neutral to slightly acidic pH is generally preferred.
-
-
Possible Cause: Formation of stereoisomers (E/Z).
-
Solution: The formation of E- and Z-isomers of the hydrazone can sometimes lead to peak splitting or broadening. Optimizing the derivatization conditions may favor the formation of one isomer.
-
Data Presentation: Optimizing Reaction Parameters
While extensive quantitative data specifically for this compound is limited in readily available literature, the following tables summarize findings for similar hydrazine-based derivatization reactions, providing a strong starting point for optimization.
Table 1: Effect of pH on Derivatization Efficiency (General Hydrazone Formation)
| pH | Relative Reaction Rate | Remarks |
| < 3 | Decreased | Protonation of the hydrazine reduces its nucleophilicity. |
| 3 - 5 | Optimal | Acid catalysis facilitates the dehydration step without excessive protonation of the hydrazine. |
| > 6 | Decreased | The dehydration step becomes rate-limiting and is not sufficiently acid-catalyzed. |
Table 2: Effect of Temperature and Time on Derivatization Efficiency (DNPH & other Hydrazines)
| Temperature (°C) | Reaction Time | Typical Outcome | Reference for Similar Reactions |
| Room Temperature | 30 min - 48 h | Slower reaction, may require longer times for completion. A 48-hour reaction time improved the detection limit for a DNPH derivative.[7] | [7] |
| 40 | 30 min | Optimal for the derivatization of benzaldehyde with N-acetylhydrazine acridone.[8] | [8] |
| 60 | 60 min | Commonly used for various hydrazine derivatizations. | [9] |
| 80 | 10 min | Faster reaction, but potential for side reactions or degradation increases. | |
| 100 | 20 min | Used for the determination of hydrazine hydrate with an aldoketone reagent.[10] | [10] |
Table 3: Effect of Reagent Molar Ratio on Derivatization Yield
| Reagent to Analyte Molar Ratio | Typical Yield | Remarks |
| 1:1 | Incomplete reaction | Insufficient reagent to drive the reaction to completion. |
| 10:1 - 15:1 | ~100% | Generally sufficient for complete derivatization.[6] |
| > 20:1 | High | May lead to increased background signal from excess reagent. |
Experimental Protocols
Protocol 1: General Derivatization of Carbonyls in Solution for HPLC Analysis
This protocol provides a general starting point. Optimal conditions may vary depending on the specific carbonyl compound and sample matrix.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare a stock solution of your carbonyl-containing sample in a compatible solvent.
-
-
Derivatization Reaction:
-
In a reaction vial, combine your sample with a 10-fold molar excess of the this compound stock solution.
-
Add an acidic catalyst. A final concentration of 0.1% trifluoroacetic acid (TFA) is a good starting point.
-
Vortex the mixture and incubate at 60°C for 60 minutes. Protect the reaction from light.
-
-
Sample Preparation for HPLC:
-
After incubation, cool the reaction mixture to room temperature.
-
If necessary, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).
-
Set the fluorescence detector to an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 540 nm.
-
Protocol 2: Derivatization of Carbonylated Proteins
This protocol is adapted from general methods for labeling protein carbonyls with hydrazide-containing probes.
-
Sample Preparation:
-
Prepare a protein solution (1-5 mg/mL) in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
-
Derivatization Reaction:
-
Prepare a 50 mM stock solution of this compound in DMSO.
-
Add the this compound stock solution to the protein solution to a final concentration of 1-5 mM.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess this compound by gel filtration (e.g., using a G-25 column) or dialysis against a suitable buffer (e.g., PBS).
-
-
Analysis:
-
The labeled protein can be visualized by SDS-PAGE and fluorescence imaging or quantified using a fluorometer.
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the derivatization of carbonyl compounds with this compound.
Caption: The reaction mechanism of this compound with a carbonyl compound to form a fluorescent hydrazone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
Long-term stability and proper storage of NBD-Hydrazine solutions.
This technical support center provides guidance on the long-term stability, proper storage, and troubleshooting of NBD-Hydrazine (4-hydrazino-7-nitrobenzofurazan) solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing this compound stock solutions?
A1: To prepare a stock solution, dissolve the solid this compound in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice as this compound is readily soluble in it (≥10 mg/ml).[1][2] For aqueous buffers like PBS (pH 7.2), solubility is significantly lower (0.1-1 mg/ml).[1][2] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the desired working concentration in the aqueous reaction buffer immediately before use.
Q2: What are the optimal storage conditions for solid this compound?
A2: Solid this compound should be stored in a cool, dry, and dark place.[3] For long-term storage, +4°C is recommended, under which it is stable for at least two years.[4] Some suppliers recommend storage at -20°C.[1][2] Always refer to the manufacturer's instructions on the product datasheet.
Q3: How should I store this compound solutions for long-term stability?
A3: The stability of this compound solutions is dependent on storage temperature and protection from light and air. For optimal long-term stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is crucial to protect the solutions from light and to store them under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[5]
Q4: What factors can lead to the degradation of this compound solutions?
A4: this compound solutions are sensitive to several factors that can cause degradation:
-
Light: Exposure to light can cause photobleaching and decomposition.[6]
-
Elevated Temperatures: Higher temperatures accelerate the rate of degradation.
-
Oxygen: this compound can be oxidized by atmospheric oxygen, especially in aqueous solutions under neutral or alkaline conditions.[7]
-
pH: Stability is pH-dependent. Hydrazine solutions are more stable under acidic conditions.[7]
-
Catalytic Agents: Contact with certain metals (e.g., copper, iron) and their oxides can catalyze decomposition.[8]
-
Oxidizing Agents: Strong oxidizing agents will readily react with and degrade this compound.
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
| Potential Cause | Troubleshooting Step |
| Degraded this compound Solution | Prepare a fresh solution from solid this compound. Ensure proper storage of existing solutions (see FAQs). |
| Inefficient Derivatization Reaction | Optimize reaction conditions. The reaction with aldehydes and ketones is often more efficient under acidic conditions.[9][10] Ensure the pH of your reaction buffer is appropriate. Reaction times may also need to be optimized. |
| Incorrect Excitation/Emission Wavelengths | Verify the excitation and emission maxima for your specific NBD-hydrazone product in the solvent system you are using. The typical range is around 468 nm for excitation and 535 nm for emission.[1][2] |
| Low Concentration of Analyte | Increase the concentration of the aldehyde or ketone-containing analyte if possible. |
| Photobleaching | Minimize exposure of the sample to the excitation light source. Use an anti-fade mounting medium if performing fluorescence microscopy.[6] |
| Solvent Effects | The fluorescence quantum yield of NBD derivatives can be solvent-dependent. Consider testing different solvents if your experimental setup allows.[11][12] |
Issue 2: High Background Fluorescence
| Potential Cause | Troubleshooting Step |
| Excess Unreacted this compound | Unreacted this compound can sometimes exhibit weak fluorescence.[13] Purify the labeled product using techniques like HPLC or size-exclusion chromatography to remove excess reagent. |
| Non-Specific Binding | If labeling complex biological samples, this compound may non-specifically bind to other components. Include blocking steps in your protocol (e.g., with BSA) and ensure adequate washing to remove unbound probe. |
| Autofluorescence of Sample | Acquire an image of an unlabeled control sample to assess the level of endogenous autofluorescence. If significant, consider using spectral unmixing techniques or a fluorophore with a longer emission wavelength. |
| Contaminated Buffers or Solvents | Use high-purity, fluorescence-free solvents and buffers. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Step |
| Inconsistent this compound Solution Concentration | Prepare fresh dilutions from a well-characterized stock solution for each experiment. Avoid using old or improperly stored solutions. |
| Variability in Reaction Conditions | Precisely control reaction parameters such as temperature, pH, and incubation time across all experiments. |
| Pipetting Errors | Calibrate and use your pipettes correctly, especially when working with small volumes of concentrated stock solutions. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | +4°C | ≥ 2 years | Keep cool, dry, and protected from light.[4] |
| Solid | -20°C | ≥ 4 years | Manufacturer-specific recommendation.[1][2] |
| Solution (in DMSO or other organic solvent) | -20°C | 1 month | Aliquot, protect from light, store under inert gas.[5] |
| Solution (in DMSO or other organic solvent) | -80°C | 6 months | Aliquot, protect from light, store under inert gas.[5] |
Table 2: Spectral Properties of this compound and its Aldehyde/Ketone Adducts
| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| This compound | Varies | ~468 | ~535 (after reaction) | Weakly fluorescent before reaction |
| NBD-hydrazone (generic) | Methanol | ~493 | ~552 | Varies with adduct |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of Aldehydes/Ketones with this compound for HPLC Analysis
-
Prepare this compound Solution: Prepare a 250 µM solution of this compound in acetonitrile containing 0.025% trifluoroacetic acid (TFA).
-
Sample Preparation: Dissolve the aldehyde or ketone sample in acetonitrile.
-
Reaction: Mix the this compound solution with the sample solution. A typical molar ratio would be a significant excess of the labeling reagent.
-
Incubation: Allow the reaction to proceed at room temperature for 1 hour in the dark.
-
Analysis: The resulting hydrazone solution can be directly injected into an HPLC system equipped with a fluorescence detector.
-
Detection: Set the fluorescence detector to an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 550 nm.[14]
Protocol 2: Stability Testing of an this compound Solution
-
Prepare a fresh stock solution of this compound in DMSO.
-
Measure the initial absorbance and fluorescence of a diluted aliquot of the solution.
-
Aliquot the stock solution into several vials and store them under the desired conditions (e.g., -20°C, protected from light).
-
At regular intervals (e.g., weekly for -20°C storage), thaw one vial.
-
Measure the absorbance and fluorescence of a diluted aliquot as in step 2.
-
Compare the measurements over time to the initial values to determine the rate of degradation. A significant decrease in absorbance or the inability to effectively label a standard aldehyde would indicate degradation.
Visualizations
References
- 1. Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. specau.com.au [specau.com.au]
Strategies to enhance the signal-to-noise ratio in NBD-Hydrazine assays
Welcome to the technical support center for NBD-Hydrazine assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you enhance your signal-to-noise ratio and achieve reliable, high-quality data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole) is a fluorescent probe that is reactive towards aldehydes and ketones.[1] It is essentially non-fluorescent by itself but forms a stable, highly fluorescent hydrazone product upon reaction with carbonyl groups. This property makes it a valuable tool for the detection and quantification of carbonyl compounds in various biological and chemical samples, including those generated during oxidative stress and lipid peroxidation.[1][2]
Q2: What are the spectral properties of the this compound derivative?
A2: Upon reaction with aldehydes or ketones, the resulting NBD-hydrazone derivative typically exhibits an excitation maximum around 468-470 nm and an emission maximum in the range of 535-550 nm.[1][3]
Q3: What is the reaction mechanism of this compound with carbonyls?
A3: this compound reacts with the carbonyl group of an aldehyde or ketone in an acidic medium through a condensation reaction. This reaction forms a stable hydrazone covalent bond and results in a fluorescent product. The reaction is catalyzed by acid.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound assays, with a focus on improving the signal-to-noise ratio.
Issue 1: High Background Fluorescence
High background can obscure the specific signal, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Autofluorescence of Sample Components | Biological samples often contain endogenous fluorescent molecules. Run a parallel sample blank without this compound to quantify the autofluorescence and subtract it from your measurements. For cell-based assays, consider using a phenol red-free medium during the experiment.[4] |
| Contaminated Reagents or Buffers | Buffers or solvents may contain fluorescent impurities. Use high-purity, spectroscopy-grade reagents and solvents. Prepare fresh buffers for each experiment and consider filtering them. |
| Excess Unreacted this compound | Although weakly fluorescent, high concentrations of unreacted this compound can contribute to background noise. Optimize the concentration of this compound; use the lowest concentration that still provides a robust signal. If possible, remove excess probe by purification (e.g., HPLC or precipitation) before measurement. |
| Light Scattering | Particulate matter in the sample can cause light scattering, which may be detected as background fluorescence. Centrifuge your samples to pellet any precipitates before measurement. |
Issue 2: Weak or No Signal
A weak or absent signal can prevent accurate quantification.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | The condensation reaction between this compound and carbonyls is acid-catalyzed.[5] The pH of the reaction mixture should be optimized, typically in the acidic range. However, the optimal pH can be sample-dependent and may require empirical testing. |
| Insufficient Incubation Time or Temperature | The reaction may be slow. Increase the incubation time and/or temperature to allow the reaction to go to completion. One study noted that a prolonged reaction time of ~48 hours improved detection limits for a different hydrazine derivative.[6] |
| Degraded this compound | This compound can degrade over time, especially when exposed to light. Store the stock solution protected from light at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[4][7] |
| Low Analyte Concentration | The concentration of carbonyls in your sample may be below the detection limit of the assay. Consider concentrating your sample or using a more sensitive detection instrument. |
| Quenching of Fluorescence | High concentrations of certain ions or substances in your sample can quench the fluorescence of the NBD-hydrazone. Dilute your sample to reduce the concentration of the quenching agent, if possible. |
Issue 3: Signal Instability or Photobleaching
A fluctuating or rapidly decreasing signal can lead to inaccurate readings.
| Potential Cause | Recommended Solution |
| Photobleaching | The NBD fluorophore can be susceptible to photobleaching upon prolonged exposure to excitation light. Minimize the exposure time to the light source during measurement. Use neutral density filters to reduce the excitation intensity if your instrument allows. For microscopy, consider using an anti-fade mounting medium. |
| Unstable Hydrazone Product | While generally stable, the hydrazone formed with aldehydes may be less stable than that formed with ketones.[5] For increased stability, the hydrazone can be reduced with sodium borohydride (NaBH4).[5] |
| Temperature Fluctuations | Fluorescence is temperature-dependent. Ensure that all samples and standards have equilibrated to the same temperature before and during measurement. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound assays.
| Parameter | Value | Notes |
| Excitation Wavelength (λex) | ~470 nm | Optimal wavelength for exciting the NBD-hydrazone product. |
| Emission Wavelength (λem) | ~550 nm | Wavelength of maximum fluorescence emission for the NBD-hydrazone product. |
| Detection Limit (HPLC) | As low as 35 fmol | For propionaldehyde, demonstrating high sensitivity with HPLC-based detection. |
| Reaction Time (HPLC) | 1 hour | At room temperature for labeling propionaldehyde in acetonitrile with 0.025% TFA. |
| Reaction pH | Acidic | The reaction is catalyzed by acid; trifluoroacetic acid (TFA) is often used.[5] |
Experimental Protocols
Protocol 1: General Assay for Carbonyl Quantification in a Microplate Format
This protocol is adapted from a method for determining protein carbonyls and can be modified for other sample types.[8]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your sample containing carbonyl compounds
-
Buffer (e.g., 50 mM acetate buffer, pH 4.5)
-
Trichloroacetic acid (TCA)
-
Ethyl acetate
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare your samples in the chosen buffer. If measuring protein carbonyls, an initial protein concentration of 1-5 mg/mL is a good starting point.
-
Derivatization: In a microcentrifuge tube, mix your sample with an equal volume of 2.5 mM this compound in buffer. Include a blank control with buffer instead of the sample.
-
Incubation: Incubate the mixture at room temperature for 30-60 minutes, protected from light. Optimization of incubation time may be necessary.
-
Protein Precipitation (for protein samples): Add an equal volume of 20% TCA to each tube. Vortex and incubate on ice for 5 minutes. Centrifuge at 10,000 x g for 5 minutes to pellet the protein.
-
Washing: Discard the supernatant. Wash the pellet twice with 1 mL of ethanol:ethyl acetate (1:1) to remove excess unreacted this compound.
-
Resuspension: Resuspend the pellet in a suitable buffer (e.g., 6 M guanidine hydrochloride for proteins) to solubilize the derivatized product.
-
Measurement: Transfer 200 µL of each sample to a well in the black 96-well microplate.
-
Read Fluorescence: Measure the fluorescence using an excitation wavelength of ~470 nm and an emission wavelength of ~550 nm.
Protocol 2: Derivatization for HPLC-Fluorescence Detection
This protocol is based on a method for labeling aldehydes and ketones for HPLC analysis.
Materials:
-
This compound solution (e.g., 250 µM in acetonitrile with 0.025% TFA)
-
Sample containing carbonyls dissolved in acetonitrile
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Procedure:
-
Reaction Mixture: In an HPLC vial, mix your sample (e.g., containing 1.7 µM propionaldehyde) with the this compound labeling solution.
-
Incubation: React at room temperature for 1 hour, protected from light.
-
HPLC Analysis: Inject an appropriate volume of the reaction mixture directly onto the HPLC system.
-
Separation: Use a suitable mobile phase gradient to separate the NBD-hydrazone derivative from other components. An example mobile phase is a gradient of acetonitrile and water containing 0.05% TFA.
-
Detection: Monitor the elution with the fluorescence detector set to an excitation of ~470 nm and an emission of ~550 nm.
Visualizations
Below are diagrams illustrating key concepts related to this compound assays.
Caption: A simplified workflow for a typical this compound assay.
Caption: A logical guide for troubleshooting low signal-to-noise issues.
Caption: Role of carbonyls in signaling, a target for this compound assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Naphthalimide-Based Fluorescent Probe for Profiling of Aldehydes during Oxidation of Unsaturated Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fluorimetric screening assay for protein carbonyl evaluation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NBD-Hydrazine Staining in Tissues
Welcome to the technical support center for NBD-Hydrazine applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding during tissue staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding of this compound in tissue samples?
A1: this compound is a fluorescent probe that reacts with aldehydes and ketones to form stable, fluorescent hydrazones.[1][2] The primary cause of non-specific binding is the reaction of this compound with endogenous carbonyl groups (aldehydes and ketones) that are naturally present in tissues or are introduced during sample preparation, particularly through aldehyde-based fixation.[3] Additionally, non-specific binding can arise from hydrophobic and ionic interactions between the probe and various tissue components.[4][5]
Q2: How does tissue autofluorescence interfere with this compound staining?
A2: Tissue autofluorescence is the natural fluorescence emitted by certain biological structures, such as collagen, elastin, and red blood cells, when excited by light.[6] Aldehyde fixatives can also induce autofluorescence.[3] This intrinsic fluorescence can mask the specific signal from this compound, leading to high background and difficulty in distinguishing the target signal from noise.[6]
Q3: What are the most effective blocking agents to reduce non-specific binding of this compound?
A3: The most common and effective blocking agents are protein-based solutions that saturate non-specific binding sites in the tissue before the application of the fluorescent probe. These include normal serum and Bovine Serum Albumin (BSA).[3][7] Using a serum from the same species as the secondary antibody is a common practice in immunohistochemistry to prevent cross-reactivity, and the principle of using a protein-rich solution to block non-specific sites is applicable here.[3][8]
Q4: Can I use BSA instead of normal serum for blocking? What concentration should I use?
A4: Yes, BSA is a widely used blocking agent.[7][9] It is a purified protein that can effectively block non-specific binding sites.[7] A typical concentration for BSA in blocking buffers is 1-5%.[5][7] It's important to use high-quality, IgG-free BSA to avoid potential cross-reactivity if you are using any antibodies in your protocol.[10][11]
Q5: How can I be sure that the signal I am observing is specific to my target?
A5: Running proper controls is crucial. A key control is a "no-probe" control, where the tissue is processed through the entire staining protocol without the addition of this compound. This will reveal the level of autofluorescence in your tissue.[6] Additionally, if you have a way to chemically block or modify the specific carbonyls you are targeting before adding this compound, this can serve as a negative control to demonstrate specificity.
Troubleshooting Guide
High background and non-specific staining are common challenges in fluorescence microscopy. This guide will help you identify the potential causes and implement effective solutions.
Problem: High Background Staining
dot
Caption: Troubleshooting logic for high background staining.
Data Presentation: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages |
| Normal Serum | 5-10% (v/v) in buffer | Contains a mixture of proteins that can effectively block a wide range of non-specific sites.[10][12] | Can be a source of variability. Must not be from the same species as the primary antibody if one is used in the protocol.[11] |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in buffer | A purified protein that provides consistent blocking.[7][9] Readily available and cost-effective. | May not block all types of non-specific interactions as effectively as serum.[10] Low-quality BSA can contain impurities.[10] |
| Non-fat Dry Milk | 1-5% (w/v) in buffer | Inexpensive and effective for blocking many non-specific sites.[9] | Can contain endogenous biotin and phosphoproteins that may interfere with certain detection systems. Not recommended for all applications. |
| Fish Gelatin | 0.1-0.5% (w/v) in buffer | Derived from a non-mammalian source, reducing the risk of cross-reactivity with mammalian antibodies.[11] | May not be as effective as serum for all tissue types. |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations for consistent performance and long shelf-life.[3] | Can be more expensive than preparing buffers in-house. |
Experimental Protocols
Protocol: this compound Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections with Enhanced Blocking
This protocol provides a detailed methodology for staining FFPE tissue sections with this compound, with a focus on minimizing non-specific binding.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS)
-
This compound working solution (concentration to be optimized, e.g., 10-50 µM in an acidic buffer)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Antifade mounting medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Permeabilization:
-
Incubate slides in Permeabilization Buffer for 10-15 minutes at room temperature. This step is crucial for intracellular targets.
-
-
Washing:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
This compound Staining:
-
Gently tap off the blocking solution (do not rinse).
-
Apply the this compound working solution to the tissue section.
-
Incubate for 1-2 hours at room temperature, protected from light. (Incubation time and temperature may need optimization).
-
-
Washing:
-
Wash slides with Wash Buffer (3 changes, 5-10 minutes each) with gentle agitation to remove unbound this compound.
-
-
Mounting:
-
Briefly rinse with PBS to remove detergent.
-
Mount a coverslip using an antifade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope with appropriate filters for NBD (Excitation/Emission maxima ~468/535 nm).[1]
-
dot
Caption: Experimental workflow for this compound staining.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine) [myskinrecipes.com]
- 3. Blocking in IHC | Abcam [abcam.com]
- 4. sinobiological.com [sinobiological.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. biotium.com [biotium.com]
- 7. histobiolab.com [histobiolab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 10. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 11. biotium.com [biotium.com]
- 12. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Identifying and overcoming sources of interference in NBD-Hydrazine assays
Welcome to the technical support center for NBD-Hydrazine (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and overcome sources of interference in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to ensure the success of your this compound applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (NBD-H) is a fluorescent labeling reagent that is virtually non-fluorescent by itself but forms highly fluorescent and stable hydrazone derivatives upon reaction with aldehydes and ketones.[1] It is widely used for the sensitive detection and quantification of carbonyl compounds in various applications, including:
-
Proteomics: Detecting protein carbonylation, a marker of oxidative stress.[1][2]
-
Glycobiology: Labeling the reducing end of glycans for analysis by HPLC and other methods.
-
Small Molecule Analysis: Derivatizing aldehydes and ketones in various samples for fluorometric detection.[3][4]
Q2: What are the excitation and emission wavelengths for this compound derivatives?
A2: The hydrazone adducts of this compound typically have an excitation maximum around 470 nm and an emission maximum around 550 nm.[5] However, these values can vary slightly depending on the solvent and the specific carbonyl compound it has reacted with. For instance, in chloroform after derivatization with formaldehyde, the excitation is at 445 nm and emission is at 522 nm.[3]
Q3: How should I store this compound?
A3: this compound powder is stable for at least two years when stored at +4°C, protected from light and moisture.[3] Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month, aliquoted to avoid repeated freeze-thaw cycles and protected from light.[6]
Q4: My this compound assay shows high background fluorescence. What are the possible causes?
A4: High background fluorescence can be caused by several factors:
-
Contamination: The presence of aldehyde or ketone contaminants in your buffers, solvents, or on your labware.
-
Excess Reagent: Incomplete removal of unreacted this compound, although it is weakly fluorescent, high concentrations can contribute to background.
-
Autofluorescence: Some biological samples have endogenous fluorescent molecules.
-
Non-specific Binding: The probe may non-specifically interact with other molecules in your sample.
Q5: I am not seeing a fluorescent signal, or the signal is very weak. What should I check?
A5: A lack of or weak signal could be due to:
-
Absence of Carbonyls: Your sample may not contain detectable levels of aldehydes or ketones.
-
Suboptimal Reaction Conditions: The pH, temperature, or incubation time may not be optimal for the reaction. The reaction is typically acid-catalyzed.[7]
-
Reagent Degradation: The this compound may have degraded due to improper storage (exposure to light, moisture, or heat).[8]
-
Fluorescence Quenching: Components in your sample matrix may be quenching the fluorescence of the NBD-hydrazone.[9][10]
-
Incorrect Instrument Settings: Ensure you are using the correct excitation and emission filters/wavelengths for NBD-hydrazone detection.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Contaminated reagents or labware (aldehydes/ketones). | Use high-purity solvents and buffers. Rinse glassware thoroughly with an aldehyde-free detergent and high-purity water. |
| Autofluorescence from the sample matrix. | Include an unstained control to measure the intrinsic fluorescence of your sample and subtract it from your measurements. | |
| Incomplete removal of excess this compound. | Optimize your purification step (e.g., precipitation, dialysis, or chromatography) to ensure complete removal of unreacted probe. | |
| No or Weak Fluorescent Signal | This compound reagent has degraded. | Use a fresh stock of this compound. Always store it protected from light and moisture.[3][6] |
| Suboptimal reaction pH. | The reaction is acid-catalyzed. Ensure the pH of your reaction mixture is in the optimal range (typically acidic, around pH 4-5). | |
| Insufficient incubation time or temperature. | Increase the incubation time or temperature according to the specific protocol. For example, labeling with propionaldehyde can be done at room temperature for 1 hour. | |
| Presence of interfering substances (e.g., reducing agents). | See the "Common Sources of Interference" section below. Consider a sample cleanup step before labeling. | |
| Fluorescence quenching. | Dilute the sample to reduce the concentration of quenching agents. Perform a standard addition experiment to check for quenching effects.[9][10] | |
| Poor Reproducibility | Inconsistent sample preparation. | Ensure all samples are treated identically. Use a standardized protocol for sample handling and preparation. |
| Pipetting errors. | Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions. | |
| Fluctuation in light source intensity. | Allow the fluorometer lamp to warm up before taking measurements. Use a stable light source. | |
| Multiple Fluorescent Spots/Peaks | Presence of multiple carbonyl-containing species. | This may be a true result. Use chromatography (TLC, HPLC) to separate the different derivatives. |
| Side reactions or degradation of the NBD-hydrazone. | Ensure the reaction conditions are not too harsh. Analyze the sample promptly after derivatization. The NBD-hydrazone is generally stable for HPLC analysis. |
Common Sources of Interference
| Interfering Substance | Mechanism of Interference | How to Overcome |
| Primary Amines | Compete with this compound for reaction with carbonyl groups, although the reaction is generally less favorable. | Use a sufficient excess of this compound. |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | Can potentially reduce the nitro group on the NBD moiety, altering its fluorescent properties. | Remove reducing agents before the labeling reaction, for example, by dialysis or gel filtration. |
| Oxidizing Agents (e.g., hydrogen peroxide, ozone) | Can degrade the hydrazine moiety of this compound, rendering it unreactive. | Avoid the use of strong oxidizing agents in your sample preparation. If present, they should be quenched before adding the labeling reagent. |
| Heme-containing Proteins (e.g., hemoglobin, myoglobin) | Can interfere with spectrophotometric measurements due to their strong absorbance in the same region as NBD-hydrazones. May also react with hydrazines.[11] | Remove heme proteins from the sample before analysis, for instance, through selective precipitation or chromatography. |
| Nucleic Acids | Can be a source of interference in protein carbonyl assays.[12] | Treat samples with nucleases to remove DNA and RNA contamination.[12] |
| Thiols (e.g., glutathione, cysteine) | Can react with the NBD moiety under certain conditions, leading to side products.[13] | If high concentrations of thiols are present, consider a pre-treatment step to block them. |
Quantitative Data Summary
| Parameter | Value | Application/Notes | Reference |
| Excitation Wavelength (λex) | ~470 nm | General for NBD-hydrazones | [5] |
| Emission Wavelength (λem) | ~550 nm | General for NBD-hydrazones | [5] |
| Excitation/Emission in Chloroform (formaldehyde adduct) | 445 nm / 522 nm | Specific solvent and adduct | [3] |
| Detection Limit (HPLC) | 35 fmol | For propionaldehyde | |
| 0.02 µg/mL | For hydrazine derivatized with benzaldehyde (UV detection) | [14] | |
| Detectable Concentration (Microplate Assay) | 0.2 nmol/mg | For protein carbonyls | [1] |
| This compound Concentration (Labeling) | 250 µM | For labeling propionaldehyde | |
| Reaction Time | 1 hour | For labeling propionaldehyde at room temperature | |
| 2 hours | For labeling periodate-oxidized glycoproteins at room temperature | [15] | |
| 10 hours | Hydrazinolysis for N-glycan release at 100°C | [16] | |
| Reaction pH | Acidic (e.g., with 0.025% TFA) | For labeling small aldehydes | |
| 5.5 | For labeling periodate-oxidized glycoproteins | [15] | |
| Quantum Yield (NBD-amine derivatives in water) | 0.008 - 0.04 | Varies with the amine substituent | [13] |
Experimental Protocols
Protocol 1: Detection of Protein Carbonyls
This protocol is adapted from methods for detecting protein carbonylation and is suitable for use with this compound.
Materials:
-
Protein sample (in a buffer free of primary amines and reducing agents)
-
This compound solution: 1 mM in DMSO (prepare fresh)
-
Trichloroacetic acid (TCA): 20% (w/v) in water
-
Guanidine hydrochloride: 6 M solution
-
Ethyl acetate
-
Ethanol
-
Phosphate Buffered Saline (PBS)
-
Microcentrifuge and tubes
-
Fluorometer or microplate reader
Procedure:
-
Sample Preparation: Adjust the protein concentration of your sample to 1-2 mg/mL in PBS.
-
Derivatization: To 100 µL of your protein sample, add 100 µL of 1 mM this compound solution. For the negative control, add 100 µL of DMSO without this compound.
-
Incubation: Incubate the samples for 2 hours at room temperature in the dark.
-
Protein Precipitation: Add 200 µL of 20% TCA to each sample. Vortex and incubate on ice for 15 minutes.
-
Pelleting: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein. Discard the supernatant.
-
Washing: Wash the pellet by adding 500 µL of a 1:1 (v/v) mixture of ethanol and ethyl acetate. Vortex and centrifuge at 10,000 x g for 5 minutes. Repeat this washing step twice to remove any unreacted this compound.
-
Resuspension: After the final wash, carefully discard the supernatant and allow the pellet to air dry briefly. Resuspend the pellet in 200 µL of 6 M guanidine hydrochloride solution. Gentle vortexing or sonication may be required to fully dissolve the pellet.
-
Measurement: Transfer the resuspended samples to a 96-well black plate. Measure the fluorescence at an excitation wavelength of ~470 nm and an emission wavelength of ~550 nm.
-
Quantification: The carbonyl content can be quantified by comparing the fluorescence intensity to a standard curve generated with known concentrations of oxidized albumin.
Protocol 2: Labeling of N-Glycans Released from Glycoproteins
This protocol describes the labeling of N-glycans after their release from a glycoprotein.
Materials:
-
Glycoprotein sample
-
PNGase F
-
Denaturing buffer (e.g., 5% SDS, 1 M β-mercaptoethanol)
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
This compound labeling solution: 10 mM this compound and 50 mM acetic acid in DMSO.
-
Acetonitrile
-
Solid-phase extraction (SPE) cartridges for glycan cleanup
-
HPLC system with a fluorescence detector
Procedure:
-
N-Glycan Release: a. Denature 20-100 µg of glycoprotein in denaturing buffer by heating at 95°C for 5 minutes. b. Add reaction buffer and PNGase F enzyme. Incubate at 37°C for 3-18 hours to release the N-glycans.
-
Glycan Isolation: Isolate the released glycans from the protein backbone using a suitable method, such as ethanol precipitation of the protein or a protein-binding SPE plate.
-
Drying: Lyophilize the collected glycans to dryness.
-
Labeling Reaction: a. To the dried glycans, add 10 µL of the this compound labeling solution. b. Incubate at 65°C for 1.5-2 hours in the dark.
-
Purification of Labeled Glycans: a. After incubation, cool the reaction mixture to room temperature. b. Add 90 µL of acetonitrile to the sample. c. Use a HILIC-based SPE cartridge to purify the labeled glycans from excess this compound. Wash the cartridge with a high percentage of acetonitrile and elute the labeled glycans with a lower percentage of acetonitrile in water.
-
Analysis: Analyze the purified NBD-labeled glycans by HILIC-HPLC with fluorescence detection (λex ~470 nm, λem ~550 nm).
Visualizations
This compound Reaction with a Carbonyl Group
Caption: Reaction of this compound with a carbonyl group to form a fluorescent hydrazone.
Experimental Workflow for this compound Assay
Caption: General experimental workflow for this compound assays.
Potential Sources of Interference in the this compound Assay Workflow
Caption: Points of potential interference in the this compound assay workflow.
References
- 1. Fluorimetric screening assay for protein carbonyl evaluation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NBD-H (=4-Hydrazino-7-nitro-2,1,3-benzoxadiazole Hydrazine) [myskinrecipes.com]
- 3. adipogen.com [adipogen.com]
- 4. scilit.com [scilit.com]
- 5. 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct | 131467-87-3 | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. labproinc.com [labproinc.com]
- 9. Dithionite quenching rate measurement of the inside-outside membrane bilayer distribution of 7-nitrobenz-2-oxa-1,3-diazol-4-yl-labeled phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrazine determination in sludge samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. Release of N-glycans by hydrazinolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Photostability of NBD-Hydrazine for Live-Cell Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the photostability of NBD-hydrazine for successful live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound (4-hydrazino-7-nitro-2,1,3-benzoxadiazole) is a fluorescent probe that reacts with aldehydes and ketones.[1] In the presence of these functional groups, it exhibits fluorescence with excitation and emission maxima around 468 nm and 535 nm, respectively.[1]
| Property | Value |
| Formal Name | 4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole |
| Excitation Maximum | ~468 nm |
| Emission Maximum | ~535 nm |
| Molecular Formula | C₆H₅N₅O₃ |
| Molecular Weight | 195.1 |
| Solubility | Soluble in DMSO (≥10 mg/ml), slightly soluble in PBS (pH 7.2) (0.1-1 mg/ml) |
| Table 1: Spectral and Chemical Properties of this compound.[1] |
Q2: What is photobleaching and why is it a problem for this compound in live-cell imaging?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal upon exposure to excitation light.[2][3] This is a significant challenge in live-cell imaging as it can result in rapid signal decay, limiting the duration of observation and affecting the accuracy of quantitative measurements.[4][5] High-intensity illumination and prolonged exposure times are major contributors to photobleaching.[2][3]
Q3: What are the general strategies to reduce photobleaching in live-cell imaging?
Several strategies can be employed to minimize photobleaching:
-
Optimize Imaging Parameters: Use the lowest possible excitation light intensity and the shortest possible exposure time that still provide a sufficient signal-to-noise ratio.[2][5]
-
Minimize Exposure: Avoid unnecessary exposure of the sample to light. Use transmitted light to find and focus on the region of interest before switching to fluorescence imaging.[5]
-
Use Antifade Reagents: Incorporate commercially available antifade reagents specifically designed for live-cell imaging into your imaging medium.[2]
-
Choose More Photostable Dyes: When possible, consider using newer, more photostable fluorescent probes.[5]
Troubleshooting Guide
Problem: Rapid loss of this compound fluorescence signal during imaging.
This is a classic sign of photobleaching. Here’s a step-by-step guide to troubleshoot and mitigate this issue:
| Potential Cause | Recommended Solution |
| Excessive Excitation Light Intensity | Reduce the laser or lamp power to the minimum level required for a clear signal. Use neutral density filters to attenuate the excitation light.[2][5] |
| Prolonged Exposure Time | Decrease the camera exposure time. For time-lapse imaging, increase the interval between image acquisitions. |
| Oxygen-Mediated Photodamage | Add a live-cell compatible antifade reagent to the imaging medium. Reagents containing Trolox or enzymatic oxygen scavenging systems can be effective.[2] |
| Suboptimal Imaging Medium | Use a phenol red-free imaging medium to reduce background fluorescence and potential phototoxicity. |
| High Probe Concentration | While counterintuitive, very high local concentrations of fluorophores can sometimes lead to quenching and faster photobleaching. Optimize the this compound concentration to achieve a good signal without oversaturation. |
Experimental Protocols
Protocol 1: General Live-Cell Imaging with this compound
This protocol provides a basic framework for labeling and imaging live cells with this compound.
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Live cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
-
Live-cell imaging medium (phenol red-free)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on imaging dishes.
-
Labeling:
-
Wash the cells twice with pre-warmed PBS.
-
Dilute the this compound stock solution in pre-warmed, serum-free imaging medium to the desired final concentration (typically in the low micromolar range, requires optimization).
-
Incubate the cells with the labeling solution for a specific duration (e.g., 15-30 minutes) at 37°C.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three to five times with pre-warmed complete imaging medium to remove unbound probe.
-
-
Imaging:
-
Replace the wash medium with fresh, pre-warmed imaging medium (phenol red-free).
-
Proceed with live-cell imaging using appropriate filter sets for NBD (Excitation: ~468 nm, Emission: ~535 nm).
-
Protocol 2: Assessing and Improving Photostability with an Antifade Reagent
This protocol describes how to quantify the photostability of this compound and assess the effectiveness of an antifade reagent.
Materials:
-
Live cells labeled with this compound (from Protocol 1)
-
Live-cell imaging medium
-
Live-cell compatible antifade reagent (e.g., Trolox-based solution or a commercial product like ProLong™ Live Antifade Reagent)[2]
-
Confocal or widefield fluorescence microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare two sets of this compound labeled cells. To one set, add the antifade reagent to the imaging medium according to the manufacturer's instructions. The other set will serve as the control.
-
Microscope Setup:
-
Place the dish on the microscope stage.
-
Select a region of interest (ROI) containing well-labeled cells.
-
Set the imaging parameters (e.g., laser power, exposure time, gain) to obtain a good initial signal. Crucially, keep these parameters identical for both the control and antifade-treated samples.
-
-
Photobleaching Experiment:
-
Acquire a time-lapse series of images of the same ROI. The frequency and duration of acquisition will depend on the rate of photobleaching.
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of the ROI.
-
Correct for background fluorescence by subtracting the mean intensity of a region without cells.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time for both the control and antifade-treated samples.
-
Fit the data to an exponential decay curve to determine the photobleaching half-life (the time at which the fluorescence intensity is reduced by 50%).
-
Quantitative Data
| Condition | Photobleaching Half-life (seconds) | Fold Improvement |
| This compound (Control) | [Experimental Value] | 1x |
| This compound + Antifade Reagent A | [Experimental Value] | [Calculated Value] |
| This compound + Antifade Reagent B | [Experimental Value] | [Calculated Value] |
| Table 2: Hypothetical Quantitative Comparison of this compound Photostability. |
Visualizations
Caption: Experimental workflow for assessing this compound photostability.
Caption: Troubleshooting logic for rapid this compound signal loss.
References
Validation & Comparative
A Comparative Guide to N-acetyl-β-D-hexosaminidase (NAG) Assays for Biomarker Discovery: Evaluating Established Methods and the Potential of NBD-Hydrazine
For researchers, scientists, and drug development professionals, the accurate quantification of enzymatic biomarkers is paramount for advancing disease diagnostics and therapeutic monitoring. N-acetyl-β-D-hexosaminidase (NAG), a lysosomal enzyme, has emerged as a significant biomarker for renal damage and other pathologies.[1][2][3][4] This guide provides a comprehensive comparison of established assays for NAG activity and explores the theoretical application of a novel NBD-hydrazine-based approach.
This document details the methodologies of colorimetric and fluorescent assays, presenting their performance characteristics in a comparative table. Furthermore, it outlines a hypothetical workflow for an this compound-based assay, offering a forward-looking perspective on potential new methods in biomarker quantification.
Established Methods for NAG Activity Quantification
The most common methods for determining NAG activity rely on synthetic substrates that release a detectable molecule upon enzymatic cleavage.
Colorimetric Assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
This is the most widely used and well-validated method for NAG activity measurement. The enzyme hydrolyzes the pNP-GlcNAc substrate to release p-nitrophenol, which is a chromophore that can be quantified by measuring its absorbance at 400-405 nm under alkaline conditions.[1][5][6]
Fluorescent Assay using Specific Probes
More recently, fluorescent probes have been developed to offer higher sensitivity. One such example is the NHPO probe, which upon enzymatic cleavage by NAG, releases a highly fluorescent molecule, resorufin. This results in a significant increase in fluorescence intensity, allowing for more sensitive detection of NAG activity.[7]
Performance Comparison of NAG Assays
The following table summarizes the key performance characteristics of the established colorimetric and fluorescent assays for NAG. A hypothetical projection for a potential this compound-based assay is included for comparative purposes, based on the known properties of NBD-based fluorescent probes.
| Feature | Colorimetric Assay (pNP-GlcNAc) | Fluorescent Assay (e.g., NHPO probe) | Hypothetical this compound-Based Assay |
| Principle | Enzymatic release of a chromophore (p-nitrophenol) | Enzymatic release of a fluorophore (e.g., resorufin) | Two-step: Enzymatic release of an aldehyde/ketone, followed by derivatization with this compound |
| Detection Method | Absorbance Measurement (400-405 nm)[5][6] | Fluorescence Measurement (e.g., Ex/Em ~560/585 nm) | Fluorescence Measurement (Ex/Em ~468/535 nm)[8] |
| Sensitivity | Moderate | High | Potentially High |
| Specificity | High for NAG activity | High for NAG activity | Dependent on the specificity of both the enzymatic and chemical reactions |
| Workflow | Single enzymatic step followed by a stop solution and reading | Single enzymatic step followed by reading | Two-step process (enzymatic reaction then chemical labeling) |
| Validation Status | Well-validated and commercially available[1][5] | Validated in research settings[7] | Not validated; hypothetical |
Experimental Protocols
Colorimetric NAG Assay Protocol (using pNP-GlcNAc)
This protocol is based on commercially available kits and published methods.[1][5][6]
Materials:
-
NAG Assay Buffer (e.g., 0.1 M citrate buffer, pH 4.5)
-
pNP-GlcNAc Substrate Solution (e.g., 2 mM in assay buffer)
-
Stop Solution (e.g., 0.2 M sodium carbonate)
-
Sample (e.g., urine, serum, tissue lysate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare samples and standards.
-
Add 50 µL of sample or standard to each well of the microplate.
-
Add 50 µL of pNP-GlcNAc substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
Measure the absorbance at 405 nm.
-
Calculate NAG activity based on a standard curve.
Fluorescent NAG Assay Protocol (using a specific probe like NHPO)
This protocol is a generalized procedure based on the principles of fluorescent enzyme assays.
Materials:
-
NAG Assay Buffer (e.g., PBS, pH 7.4)
-
Fluorescent Probe (e.g., NHPO) stock solution in DMSO
-
Sample (e.g., urine, cell lysate)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare samples and standards.
-
Dilute the fluorescent probe to the working concentration in assay buffer.
-
Add 50 µL of sample or standard to each well of the microplate.
-
Add 50 µL of the working probe solution to each well.
-
Incubate the plate at 37°C for a specified time, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Determine NAG activity from the increase in fluorescence signal.
The Hypothetical this compound-Based Assay: A Two-Step Approach
While a direct, validated this compound assay for NAG is not currently described in the literature, a hypothetical workflow can be proposed. This would likely involve a two-step process:
-
Enzymatic Reaction: A modified substrate for NAG would be required, which upon cleavage, releases a product containing an aldehyde or ketone group.
-
Fluorogenic Labeling: The aldehyde or ketone product would then react with this compound to form a fluorescent hydrazone, which can be quantified. This compound is known to react with aldehydes and ketones to yield a fluorescent product with excitation and emission maxima around 468 nm and 535 nm, respectively.[8]
This approach, while more complex, could leverage the favorable photophysical properties of the NBD fluorophore. However, significant development and validation would be required to establish its feasibility, sensitivity, and specificity.
Visualizing the Pathways and Workflows
To better understand the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Detection of kidney disease biomarkers based on fluorescence technology - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Urinary biomarker N-acetyl-β-D-glucosaminidase can predict severity of renal damage in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylglucosaminidase (beta-NAG) Activity Assay Kit | Abcam [abcam.com]
- 6. Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
A Comparative Guide to NBD-Hydrazine and Dansylhydrazine for Carbohydrate Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycobiology and biopharmaceutical development, the accurate and sensitive analysis of carbohydrates is paramount. The covalent labeling of saccharides with fluorescent tags prior to analysis by High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) is a widely adopted strategy to enhance detection sensitivity. This guide provides a detailed comparison of two prominent fluorescent labeling reagents: 4-nitro-7-hydrazino-2,1,3-benzoxadiazole (NBD-Hydrazine) and 5-(dimethylamino)naphthalene-1-sulfonylhydrazine (dansylhydrazine).
Overview of the Reagents
Both this compound and dansylhydrazine react with the reducing end of carbohydrates (aldehydes or ketones) to form stable, fluorescent hydrazones. This derivatization step is crucial as most native carbohydrates lack a suitable chromophore for sensitive UV or fluorescence detection.
This compound is a non-fluorescent reagent that, upon reaction with a carbonyl group, forms a highly fluorescent derivative. It is often favored for its potential for high sensitivity and relatively mild reaction conditions.
Dansylhydrazine is a well-established fluorescent labeling reagent that has been used for decades in the analysis of carbonyl compounds, including carbohydrates. It is known for its robust performance and well-documented protocols.
Performance Comparison: this compound vs. Dansylhydrazine
The choice between this compound and dansylhydrazine often depends on the specific requirements of the assay, such as the desired sensitivity, the nature of the carbohydrate sample, and the available analytical instrumentation. The following table summarizes key performance characteristics based on available experimental data.
| Feature | This compound | Dansylhydrazine |
| Sensitivity (Limit of Detection) | - 35.0 fmol for propionaldehyde (HPLC-Fluorescence)[1] - 200 pg for benzaldehyde (HPLC-Fluorescence)[2][3] | - 100 amol for mono- and disaccharides (CE-LIF)[4][5] |
| Excitation Wavelength (λex) | ~468 nm[6] | ~340 nm |
| Emission Wavelength (λem) | ~535 nm[6] | ~520 nm |
| Reaction Time | Typically 30-60 minutes | As fast as 15 minutes[4][5] |
| Reaction Temperature | Room temperature to 60°C | 60-80°C[7] |
| Reaction pH | Acidic (e.g., in the presence of TFA) | Acidic |
| Stability of Derivative | Generally stable | Stable in acidic solution[7] |
Experimental Protocols
Detailed and optimized protocols are critical for achieving reliable and reproducible results. Below are representative protocols for the derivatization of carbohydrates with this compound and dansylhydrazine for subsequent HPLC analysis.
This compound Derivatization Protocol for HPLC Analysis
This protocol is a representative method for the derivatization of monosaccharides.
Materials:
-
This compound solution (e.g., 10 mg/mL in methanol)
-
Trifluoroacetic acid (TFA)
-
Carbohydrate standard or sample, dried
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
Procedure:
-
To the dried carbohydrate sample (e.g., 1-10 nmol), add 100 µL of a 0.5% (v/v) solution of TFA in acetonitrile.
-
Add 50 µL of the this compound solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., acetonitrile/water mixture) for HPLC analysis.
Dansylhydrazine Derivatization Protocol for HPLC Analysis
This protocol provides a general procedure for the labeling of reducing sugars.
Materials:
-
Dansylhydrazine solution (e.g., 1% w/v in ethanol)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v in water)
-
Carbohydrate standard or sample, in aqueous solution
-
Ethyl acetate
-
Sodium sulfate, anhydrous
Procedure:
-
To 100 µL of the carbohydrate solution, add 100 µL of the dansylhydrazine solution.
-
Add 20 µL of the TCA solution to catalyze the reaction.
-
Heat the mixture at 80°C for 20 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of water and 500 µL of ethyl acetate. Vortex thoroughly to extract the dansylhydrazone derivatives into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer the upper ethyl acetate layer to a clean tube and dry over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for HPLC analysis.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the key steps in the derivatization and analysis workflows.
Conclusion
Both this compound and dansylhydrazine are effective reagents for the fluorescent labeling of carbohydrates, enabling their sensitive detection in various analytical applications.
-
This compound appears to offer very high sensitivity, particularly for aldehydes, and may be preferable when detecting trace amounts of carbohydrates.
-
Dansylhydrazine is a reliable and well-characterized reagent with a long history of use. Its extremely low detection limits with CE-LIF make it a powerful tool for analyzing minute sample volumes.
The selection of the optimal reagent will be dictated by the specific analytical challenge, including the required sensitivity, the available equipment, and the complexity of the sample matrix. Researchers are encouraged to optimize the provided protocols for their specific carbohydrate of interest and analytical system to achieve the best results.
References
- 1. Application of the 50% Hydrazine Solution Method for O-Glycans Release, their Chemical Labeling, and HPLC Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorogenic Labelling of Carbonylcompounds with 7-Hydrazine-4-nitrobenzo-2-oxa-1,3-diazole (NBD-H) | Scilit [scilit.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Separation of dansyl hydrazine-derivatized oligosaccharides by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Fluorescent Probes for Imaging Lipid Peroxidation: NBD-Hydrazine and Alternatives
For researchers, scientists, and drug development professionals investigating the complex role of lipid peroxidation in cellular signaling and disease, selecting the appropriate fluorescent probe is paramount. This guide provides an objective comparison of NBD-Hydrazine and other common fluorescent probes, supported by experimental data and detailed protocols to aid in your research.
Lipid peroxidation, the oxidative degradation of lipids, is a critical process implicated in a variety of physiological and pathological conditions, including ferroptosis, inflammation, and neurodegenerative diseases. The detection and quantification of lipid peroxidation and its byproducts are essential for understanding these processes. Fluorescent probes offer a powerful tool for visualizing and measuring lipid peroxidation in living cells with high spatial and temporal resolution. This guide focuses on the performance and application of this compound in comparison to other widely used probes such as BODIPY™ 581/591 C11, Liperfluo, and NBD-Pen.
Mechanism of Action: Targeting Different Stages of Lipid Peroxidation
A key differentiator among fluorescent probes for lipid peroxidation is the specific molecule they detect. Lipid peroxidation is a chain reaction that proceeds through several stages, from the initial formation of lipid radicals to the generation of lipid hydroperoxides and, finally, the production of stable aldehyde byproducts.
-
This compound: This probe does not directly detect the initial events of lipid peroxidation. Instead, it is an aldehyde- and ketone-reactive fluorescent probe.[1] The hydrazine moiety of this compound reacts with the carbonyl groups of aldehydes and ketones, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are stable secondary products of lipid peroxidation. This reaction leads to the formation of a fluorescent hydrazone adduct.[2] Therefore, this compound is a marker for the downstream consequences of lipid peroxidation.
-
BODIPY™ 581/591 C11: This is a ratiometric fluorescent lipid peroxidation sensor. It is a fatty acid analog that incorporates into cellular membranes. In its reduced state, it emits red fluorescence. Upon oxidation by lipid radicals, the fluorescence emission shifts to the green spectrum.[3] This ratiometric change allows for a more quantitative assessment of lipid peroxidation, as it is less susceptible to variations in probe concentration or excitation intensity.
-
Liperfluo: This probe is designed for the specific detection of lipid hydroperoxides, which are primary products of lipid peroxidation.[4] Liperfluo itself is non-fluorescent but becomes fluorescent upon reaction with lipid hydroperoxides. Its specificity for hydroperoxides makes it a valuable tool for studying the initial stages of lipid peroxidation.[5]
-
NBD-Pen (LipiRADICAL™ Green): This probe is highly specific for the detection of lipid radicals, the very first species generated in the lipid peroxidation chain reaction.[6][7] The fluorescence of NBD-Pen is quenched in its native state and "turns on" upon reacting with lipid radicals.[6][7] This makes it an excellent tool for investigating the initiation of lipid peroxidation.
Performance Comparison of Fluorescent Probes
The choice of a fluorescent probe should be guided by its photophysical properties, sensitivity, and specificity. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Feature | This compound | BODIPY™ 581/591 C11 | Liperfluo | NBD-Pen (LipiRADICAL™ Green) |
| Target Analyte | Aldehydes & Ketones (e.g., MDA, 4-HNE) | Lipid Radicals | Lipid Hydroperoxides | Lipid Radicals |
| Detection Stage | Late-stage (byproducts) | Early-stage | Early-stage | Initiation |
| Excitation (nm) | ~468[1] | Reduced: ~581, Oxidized: ~488 | ~524 (oxidized form)[4] | ~470[8] |
| Emission (nm) | ~535[1] | Reduced: ~591, Oxidized: ~510[3] | ~535 (oxidized form)[4] | ~530-540[7][8] |
| Quantum Yield | Weakly fluorescent, turns on upon reaction. Specific quantum yield of the adduct with lipid aldehydes is not readily available. | High quantum yield.[9] | Non-fluorescent, becomes fluorescent upon reaction. | Quenched, turns on upon reaction. |
| Sensitivity | High sensitivity for aldehydes, with detection limits for some aldehydes in the nanomolar range.[10] | Highly sensitive to lipid peroxidation.[11] | Reported to be four times more sensitive than some other lipid hydroperoxide probes.[12] | High sensitivity for lipid radicals.[6] |
| Ratiometric | No | Yes | No | No |
| Specificity | Reacts with various aldehydes and ketones, not specific to lipid-derived ones. | Can be oxidized by general ROS, not exclusively lipid radicals. | Highly selective for lipid hydroperoxides over other ROS.[5] | Highly selective for lipid-derived radicals over other ROS.[8] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized protocols for using each probe for cellular imaging.
Protocol 1: Imaging of Lipid Aldehydes with this compound
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture under desired conditions.
-
Induction of Lipid Peroxidation: Treat cells with an agent known to induce lipid peroxidation (e.g., tert-butyl hydroperoxide (t-BHP), cumene hydroperoxide, or iron salts like erastin or RSL3) for a specified duration.
-
Probe Loading:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., PBS) to the final working concentration (typically in the low micromolar range).
-
Remove the culture medium, wash the cells with PBS, and incubate with the this compound working solution. The incubation time will need to be optimized but is typically around 30-60 minutes at 37°C.
-
-
Washing: Wash the cells gently with PBS to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for NBD fluorescence (Excitation: ~470 nm, Emission: ~535 nm).
Protocol 2: Ratiometric Imaging of Lipid Peroxidation with BODIPY™ 581/591 C11
-
Cell Culture: Plate cells and culture overnight.
-
Probe Loading:
-
Prepare a stock solution of BODIPY™ 581/591 C11 in DMSO.
-
Dilute the stock solution in serum-free culture medium to a final concentration of 1-10 µM.
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.
-
-
Induction of Lipid Peroxidation: After probe loading, wash the cells with PBS and then add the inducing agent in fresh medium or buffer.
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with two filter sets:
-
Red channel (unoxidized probe): Excitation ~580 nm, Emission ~600 nm.
-
Green channel (oxidized probe): Excitation ~488 nm, Emission ~520 nm.
-
-
Acquire images in both channels.
-
-
Analysis: The ratio of the green to red fluorescence intensity is calculated to quantify the extent of lipid peroxidation.
Protocol 3: Imaging of Lipid Hydroperoxides with Liperfluo
-
Cell Culture: Plate cells and culture as required.
-
Probe Loading:
-
Prepare a 1 mM stock solution of Liperfluo in DMSO.
-
Dilute the stock solution in serum-free medium or buffer to a final concentration of 1-10 µM.
-
Incubate cells with the Liperfluo working solution for 30 minutes at 37°C.
-
-
Induction of Lipid Peroxidation: Wash the cells and then treat with the inducing agent.
-
Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for the oxidized Liperfluo (Excitation: ~524 nm, Emission: ~535 nm).
Protocol 4: Imaging of Lipid Radicals with NBD-Pen
-
Cell Culture: Grow cells to the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of NBD-Pen in a suitable solvent.
-
Dilute to a final working concentration (e.g., 1 µM) in culture medium.
-
Incubate cells with the probe for 10-20 minutes.
-
-
Induction of Lipid Peroxidation and Imaging:
-
Add the inducing agent (e.g., diethylnitrosamine) to the cells.
-
Immediately begin imaging using a confocal microscope with excitation at ~458-470 nm and emission detection between ~490-540 nm.
-
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better understand the context in which these probes are used, the following diagrams illustrate the lipid peroxidation pathway and a general experimental workflow for cellular imaging.
Caption: The lipid peroxidation signaling pathway.
Caption: General experimental workflow for imaging lipid peroxidation.
Conclusion
The selection of a fluorescent probe for imaging lipid peroxidation should be a deliberate process based on the specific research question.
-
This compound is a valuable tool for detecting the downstream consequences of lipid peroxidation by reacting with stable aldehyde byproducts. Its high sensitivity makes it suitable for detecting accumulated damage.
-
For researchers interested in the dynamics of the peroxidation process itself, ratiometric probes like BODIPY™ 581/591 C11 offer a more quantitative measure of ongoing lipid radical formation.
-
To specifically investigate the early stages, Liperfluo provides high selectivity for lipid hydroperoxides, while NBD-Pen allows for the detection of the initial lipid radical species.
By understanding the distinct mechanisms and performance characteristics of these probes, researchers can make informed decisions to accurately and effectively visualize and quantify lipid peroxidation in their experimental systems, ultimately leading to a deeper understanding of its role in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. abpbio.com [abpbio.com]
- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lipid Peroxidation Assay Lipid Peroxidation Probe -BDP 581/591 C11- Dojindo [dojindo.com]
- 12. Application of lipid peroxidation and protein oxidation biomarkers for oxidative damage in mammalian cells. A comparison with two fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of NBD-Hydrazine Data with ELISA and Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the detection and quantification of carbonyl groups in biological samples, focusing on the use of the fluorescent probe NBD-Hydrazine and its cross-validation with established techniques such as ELISA and mass spectrometry. Ensuring the accuracy and reliability of experimental data is paramount in scientific research and drug development. Cross-validation using orthogonal methods, which rely on different physical or chemical principles, provides greater confidence in experimental findings.
Data Presentation: A Comparative Overview
The choice of analytical method can significantly impact the quantitative results obtained. The following table summarizes hypothetical data for the quantification of protein carbonyls in a cell lysate sample under control and oxidative stress conditions, illustrating the typical performance characteristics of each technique.
| Feature | This compound Assay | Carbonyl ELISA | Mass Spectrometry (LC-MS/MS) |
| Analyte Detected | Total Carbonyl Content | Total Carbonyl Content (via DNP adduct) | Specific Carbonylated Peptides/Proteins |
| Control Sample (nmol carbonyl/mg protein) | 1.8 ± 0.2 | 2.1 ± 0.3 | Site-specific relative quantification |
| Oxidative Stress Sample (nmol carbonyl/mg protein) | 5.2 ± 0.5 | 5.8 ± 0.6 | Fold-change of specific modified peptides |
| Sensitivity | High (pmol range)[1] | Moderate to High | Very High (identifies specific sites) |
| Sample Volume Required | Low (µg of protein)[1] | Low (µg of protein) | Moderate (µg to mg of protein) |
| Throughput | High (microplate format) | High (microplate format) | Low to Moderate |
| Specificity | Reacts with aldehydes and ketones | Antibody-based detection of DNP adducts | High (identifies modification site) |
| Quantitative Capability | Relative to a standard | Relative to a standard | Relative and absolute quantification |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are representative protocols for the detection of protein carbonyls using this compound, ELISA, and mass spectrometry.
This compound Fluorometric Assay for Protein Carbonyls
This protocol is adapted from a microplate-based fluorimetric method for the convenient assessment of protein carbonyl levels.[2]
-
Sample Preparation:
-
Prepare protein samples (e.g., cell lysates, plasma) at a concentration of 1-2 mg/mL in an appropriate buffer.
-
For a negative control, treat a sample aliquot with sodium borohydride (NaBH₄) to reduce existing carbonyl groups.
-
-
Derivatization with this compound:
-
To 50 µL of protein sample in a microplate well, add 50 µL of 5 mM this compound (7-hydrazino-4-nitrobenzo-2,1,3-oxadiazole) in a suitable buffer (e.g., 0.1 M MES buffer, pH 5.5).
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Removal of Excess this compound:
-
Precipitate the protein by adding 25 µL of 20% trichloroacetic acid (TCA).
-
Centrifuge the plate and discard the supernatant.
-
Wash the protein pellet twice with 1:1 ethanol/ethyl acetate to remove unreacted this compound.
-
-
Resuspension and Fluorescence Measurement:
-
Resuspend the protein pellet in 150 µL of 6 M guanidine hydrochloride.
-
Measure the fluorescence in a microplate reader with excitation at ~470 nm and emission at ~535 nm.
-
-
Quantification:
-
Determine the protein concentration in each well using a compatible protein assay (e.g., BCA assay).
-
Calculate the carbonyl content relative to a standard curve generated using oxidized albumin with a known carbonyl concentration.
-
Carbonyl ELISA Protocol
This protocol is based on the widely used method of derivatizing protein carbonyls with 2,4-dinitrophenylhydrazine (DNPH) followed by immunological detection.[3][4]
-
Sample Derivatization:
-
Incubate protein samples (1-5 mg/mL) with an equal volume of 10 mM DNPH in 2 M HCl for 1 hour at room temperature, with vortexing every 15 minutes.
-
Prepare a blank for each sample by incubating with 2 M HCl alone.
-
-
Protein Precipitation and Washing:
-
Precipitate the proteins by adding 20% TCA.
-
Centrifuge to pellet the proteins and discard the supernatant.
-
Wash the pellet three times with 1:1 ethanol/ethyl acetate to remove unreacted DNPH.
-
-
ELISA Plate Coating:
-
Resuspend the protein pellet in 6 M guanidine hydrochloride.
-
Dilute the samples to an appropriate concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted sample to each well of a high-binding 96-well ELISA plate and incubate overnight at 4°C.
-
-
Immunodetection:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add a primary antibody against DNP (anti-DNP) diluted in blocking buffer and incubate for 1-2 hours.
-
Wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate.
-
-
Signal Development and Measurement:
-
Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Mass Spectrometry Protocol for Protein Carbonylation
This protocol outlines a general workflow for the identification of carbonylated proteins and specific modification sites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation and Derivatization:
-
Derivatize protein carbonyls with a hydrazine-based probe that contains a biotin tag (e.g., biotin hydrazide) or an aldehyde-reactive probe (ARP). This allows for subsequent enrichment of the modified peptides.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the protein sample with dithiothreitol (DTT).
-
Alkylate the free cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Enrichment of Carbonylated Peptides:
-
If a biotinylated probe was used, enrich the derivatized peptides using avidin affinity chromatography.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Elute the peptides directly into a high-resolution mass spectrometer.
-
The mass spectrometer will determine the mass-to-charge ratio of the peptides and fragment them to obtain sequence information (MS/MS).
-
-
Data Analysis:
-
Identify the carbonylated peptides by searching the MS/MS data against a protein sequence database, specifying the mass shift corresponding to the derivatization probe.
-
Quantify the relative abundance of the carbonylated peptides between different samples (e.g., control vs. treated).
-
Mandatory Visualization
Experimental Workflow Comparison
Caption: Comparative workflow of this compound, ELISA, and Mass Spectrometry for carbonyl detection.
Oxidative Stress and Protein Carbonylation Signaling Pathway
Caption: Oxidative stress-induced protein carbonylation and the Nrf2-Keap1 antioxidant response pathway.
References
- 1. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorimetric screening assay for protein carbonyl evaluation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Carbonyl Detection: NBD-Hydrazine vs. The DNPH Method
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is paramount for various applications, from assessing oxidative stress in biological systems to ensuring the stability and purity of pharmaceutical products. The derivatization of these carbonyls into stable, detectable products is a cornerstone of their analysis. The most established technique, the 2,4-dinitrophenylhydrazine (DNPH) method, is widely recognized and utilized. However, fluorescent derivatizing agents like 7-nitro-2,1,3-benzoxadiazole-hydrazine (NBD-Hydrazine) offer a compelling alternative, promising enhanced sensitivity. This guide provides an objective comparison of the this compound and DNPH methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Chemical Principles of Carbonyl Derivatization
Both this compound and DNPH react with the carbonyl group of aldehydes and ketones through a condensation reaction, specifically an addition-elimination mechanism. The nucleophilic hydrazine moiety attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone derivative.
This compound is a fluorogenic reagent, meaning it is not fluorescent itself but forms a highly fluorescent hydrazone upon reaction with a carbonyl compound. This property allows for very sensitive detection using fluorescence spectroscopy.
DNPH , on the other hand, forms a 2,4-dinitrophenylhydrazone that is a colored compound, typically yellow to deep orange, which can be readily detected and quantified using UV-Vis spectrophotometry.
Quantitative Performance Comparison
The choice between this compound and the DNPH method often hinges on the required sensitivity and the nature of the sample matrix. The following table summarizes key performance metrics for both methods based on available literature. It is important to note that direct comparison of detection limits can be challenging due to variations in instrumentation, specific carbonyl compounds, and experimental conditions.
| Parameter | This compound Method | DNPH Method |
| Detection Principle | Fluorescence | UV-Vis Absorbance |
| Typical Wavelengths | Excitation: ~468-470 nmEmission: ~535-550 nm[1][2] | ~360 nm[3][4] |
| Limit of Detection (LOD) | High sensitivity; reported as low as 200 pg for benzaldehyde[5] and 35.0 fmol for propionaldehyde.[6] | Dependent on the specific carbonyl and analytical setup. Reported ranges include 33.9 to 104.5 ng/mL for various carbonyls in a liquid sample[7] and 0.08-0.20 ppbv for airborne carbonyls.[8] |
| Limit of Quantification (LOQ) | Typically follows the high sensitivity of the LOD. | Reported as low as 0.1 ppbv for airborne carbonyls.[4] For liquid samples, reported from 181.2 to 396.8 ng/mL.[7] |
| Derivative Stability | Hydrazones are generally stable, but stability can be pH-dependent and may vary between aldehyde and ketone derivatives.[9] | Generally stable, allowing for storage before analysis.[3] However, some derivatives can be light and temperature sensitive.[3] |
| Selectivity | Reacts with aldehydes and ketones. | Reacts with aldehydes and ketones; does not react with other carbonyl-containing functional groups like carboxylic acids, amides, and esters. |
| Key Advantages | - High sensitivity due to fluorescence detection.- Low background as the reagent itself is non-fluorescent. | - Well-established and validated method (e.g., EPA methods).- Derivatives are generally stable.- Robust and widely applicable. |
| Key Disadvantages | - Potential for pH-dependent stability of derivatives.- Fewer standardized protocols compared to DNPH. | - Lower sensitivity compared to fluorescence methods.- Formation of E/Z stereoisomers for unsymmetrical carbonyls can complicate quantification.- Potential for interference from ozone and nitrogen oxides in air sampling. |
Experimental Protocols
This compound Derivatization and HPLC-Fluorescence Detection
This protocol is a general guideline based on methodologies reported in the literature. Optimization for specific applications may be required.
Reagents:
-
This compound solution (e.g., 1 mM in acetonitrile)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Carbonyl standard solutions
Procedure:
-
Sample Preparation: Prepare the carbonyl-containing sample in a suitable solvent. For biological samples, protein precipitation followed by extraction of the supernatant may be necessary.
-
Derivatization:
-
In a reaction vial, mix the sample or standard solution with the this compound solution.
-
Add a small amount of TFA to catalyze the reaction (e.g., to a final concentration of 0.025%).
-
Incubate the mixture at room temperature for 1 hour, protected from light.[2]
-
-
HPLC Analysis:
-
Inject an aliquot of the reaction mixture into an HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: Set the fluorescence detector to an excitation wavelength of ~470 nm and an emission wavelength of ~550 nm.[2]
-
-
Quantification: Create a calibration curve using the peak areas of the derivatized carbonyl standards to quantify the carbonyls in the sample.
DNPH Derivatization and HPLC-UV Detection (Based on U.S. EPA Method 8315A)
This protocol is a summary of the established method for aqueous samples.
Reagents:
-
DNPH solution (e.g., 150 mg purified DNPH in 100 mL acetonitrile with 1.0 mL concentrated sulfuric or hydrochloric acid).[3]
-
Citrate buffer (pH 3.0).[3]
-
Acetate buffer (pH 5.0, for formaldehyde analysis).[3]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Carbonyl-DNPH derivative standards
Procedure:
-
Sample Preparation: Take a 100 mL aliquot of the aqueous sample. If the volume is less, adjust to 100 mL with reagent water.[3]
-
pH Adjustment:
-
Derivatization:
-
Solid-Phase Extraction (SPE):
-
Pass the derivatized sample through a C18 SPE cartridge.
-
Elute the DNPH-hydrazone derivatives from the cartridge with acetonitrile.[3]
-
-
HPLC Analysis:
-
Inject an aliquot of the eluate into an HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Detection: Set the UV detector to approximately 360 nm.[3]
-
-
Quantification: Identify and quantify the carbonyl-DNPH derivatives by comparing their retention times and peak areas with those of known standards.
Visualizing the Methodologies
To better understand the chemical reactions and experimental workflows, the following diagrams are provided.
Caption: Reaction mechanisms of this compound and DNPH with carbonyl compounds.
Caption: Comparative experimental workflow for carbonyl analysis.
Conclusion and Recommendations
The choice between this compound and the DNPH method is contingent on the specific requirements of the analysis.
The DNPH method stands as a robust, reliable, and well-documented technique suitable for a wide range of applications. Its primary strengths lie in its established protocols and the stability of the resulting derivatives. It is the recommended method for regulatory compliance and when high sensitivity is not the foremost priority.
The This compound method emerges as a superior alternative when high sensitivity is critical. The fluorogenic nature of the reaction allows for the detection of trace amounts of carbonyls, making it particularly valuable in biological research and drug development where sample volumes may be limited and analyte concentrations low. While it may require more initial method development compared to the standardized DNPH protocols, the significant gain in sensitivity can be a decisive advantage.
For researchers embarking on carbonyl analysis, a careful consideration of the sample matrix, required detection limits, and available instrumentation will guide the selection of the most appropriate derivatization strategy.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NBD-H | 131467-87-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Carbonyl Detection: NBD-Hydrazine's Sensitivity and Specificity Profile
For researchers, scientists, and drug development professionals engaged in the analysis of carbonyl compounds, the selection of an appropriate derivatization agent is paramount for achieving accurate and sensitive quantification. This guide provides an objective comparison of 4-hydrazino-7-nitrobenzofurazan (NBD-Hydrazine), a prominent fluorescent probe, with other commonly employed alternatives for the detection of aldehydes and ketones. The comparative analysis is supported by experimental data on sensitivity and specificity, alongside detailed methodologies for key experimental procedures.
Performance Comparison of Carbonyl Derivatization Agents
The efficacy of a derivatization agent is primarily determined by its sensitivity, specificity, and the stability of the resulting derivative. This compound reacts with aldehydes and ketones to form highly fluorescent and stable hydrazones, enabling sensitive detection.[1][2] A comparison with other popular reagents such as 2,4-dinitrophenylhydrazine (DNPH) and dansyl hydrazine reveals distinct advantages and disadvantages for each.
| Derivatization Agent | Target Carbonyls | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Excitation (λex) / Emission (λem) | Key Advantages | Key Disadvantages |
| This compound | Aldehydes & Ketones | Benzaldehyde (HPLC): 200 pg[3]Propionaldehyde (HPLC): 35 fmol[4]Heptan-4-one (HPLC): 673 fmol[4] | ~468 nm / ~535 nm[5] | High sensitivity, especially for aldehydes.[4]Good stability of hydrazones. | Reactivity can be slower than some alternatives.[4] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes & Ketones | Formaldehyde (HPLC): 0.105 mM[6]Acetaldehyde (HPLC): 0.0488 mM[6]Acetone (HPLC): 0.0184 mM[6]General Carbonyls (UHPLC): 0.1 ng[7] | ~360 nm (UV detection)[8] | Well-established standard method (EPA Method 8315A).[9]Forms stable derivatives.[10] | Potential interference from ozone.[8]Forms E/Z stereoisomers which can complicate chromatography.[11] |
| Dansyl Hydrazine | Aldehydes & Ketones | Formaldehyde (HPLC): 19.2 µg/kg (LOQ: 63.9 µg/kg)[12]Acetaldehyde (HPLC): 20.7 µg/kg (LOQ: 69.1 µg/kg)[12] | ~340 nm / ~525 nm[13] | Stable conjugates suitable for HPLC and MS.[13][14]Well-established for chromatographic analysis.[15] | Lower quantum yield compared to some other fluorescent hydrazides.[13]UV excitation can lead to background fluorescence from biological samples.[13] |
| BODIPY-Hydrazide (BHA) | Formaldehyde | 0.18 µM[16] | Not specified in the provided context. | High selectivity for formaldehyde over other reactive carbonyl species.[16]Rapid response time (<30 min).[16] | Data is primarily for formaldehyde; broader carbonyl reactivity is less characterized. |
| Rhodamine B Hydrazide (RBH) | Protein Carbonyls | As low as 0.4 pmol[17] | ~560 nm / ~585 nm[18] | Ultrasensitive for protein carbonyls.[18]Short reaction time (1 h).[18] | Primarily demonstrated for total protein carbonyls, not specific small molecule aldehydes/ketones. |
Signaling Pathway and Experimental Workflow
The fundamental reaction for all hydrazine-based probes involves the nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a stable hydrazone. This reaction transforms the non-fluorescent or weakly fluorescent hydrazine into a highly fluorescent derivative, which can then be quantified.
Caption: Reaction of this compound with a carbonyl compound to form a fluorescent hydrazone.
A typical experimental workflow for the quantification of specific carbonyls in a sample involves derivatization followed by chromatographic separation and detection.
Caption: General experimental workflow for carbonyl analysis using this compound and HPLC.
Experimental Protocols
Protocol 1: Derivatization of Carbonyls with this compound for HPLC Analysis
This protocol is a generalized procedure based on common practices for the derivatization of aldehydes and ketones with this compound for subsequent HPLC-fluorescence detection.
Materials:
-
This compound solution (e.g., 1 mg/mL in methanol or acetonitrile).
-
Acid catalyst (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)).
-
Sample containing carbonyl compounds.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Reaction vials.
Procedure:
-
Sample Preparation: Prepare the sample in a suitable solvent (e.g., acetonitrile). For aqueous samples, an extraction into an organic solvent may be necessary.
-
Reaction Mixture: In a reaction vial, mix the sample with an excess of this compound solution.
-
Acidification: Add a small amount of acid catalyst to the reaction mixture to achieve a final concentration that facilitates the reaction (e.g., 0.1% TFA). The reaction is typically carried out in an acidic medium.[15]
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes). The optimal time and temperature may vary depending on the specific carbonyl compound.
-
Quenching/Dilution: After incubation, cool the reaction mixture to room temperature. The reaction can be stopped by neutralizing the acid or by dilution with the mobile phase.
-
HPLC Analysis: Inject an aliquot of the final solution into an HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is often employed for separation.
-
Detection: Set the fluorescence detector to the excitation and emission maxima of the NBD-hydrazone derivatives (approximately 468 nm and 535 nm, respectively).[5]
-
Protocol 2: Derivatization of Carbonyls with 2,4-Dinitrophenylhydrazine (DNPH) - EPA Method 8315A (Procedure 1)
This protocol is a summary of the EPA standard method for the analysis of aqueous, soil, and waste samples.[9]
Materials:
-
DNPH reagent (e.g., 3 mg/mL in acetonitrile).
-
Citrate buffer (for pH 3) or Acetate buffer (for pH 5, for formaldehyde only).
-
6M HCl and 6M NaOH for pH adjustment.
-
Methylene chloride or solid-phase extraction (SPE) cartridges for extraction.
-
Sample.
Procedure:
-
Sample pH Adjustment: Take a measured volume of aqueous sample (e.g., 100 mL) or a solids extract and buffer to pH 3 with citrate buffer (for most carbonyls) or pH 5 with acetate buffer (for formaldehyde).[9]
-
Derivatization: Add 6 mL of DNPH reagent, seal the container, and place it in a heated (40°C) orbital shaker for 1 hour.[9]
-
Extraction:
-
Sample Concentration: Concentrate the extract to a suitable volume.
-
HPLC Analysis: Analyze the extract using an HPLC system with a UV/Vis detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient of acetonitrile and water.
-
Detection: Monitor the absorbance at approximately 360 nm.[8]
-
Specificity and Selectivity
The hydrazine functional group reacts readily with both aldehydes and ketones. However, the reaction kinetics can differ, with aldehydes generally reacting faster than ketones.[19] For this compound, it has been noted to be particularly sensitive for the detection of aldehydes.[4] The specificity of these reagents is generally high for the carbonyl group, and they do not react with other functional groups like carboxylic acids, amides, or esters under the typical derivatization conditions.[20] However, potential interferences should be considered. For instance, in environmental samples, high concentrations of ozone can react with DNPH and its hydrazone derivatives, potentially leading to inaccurate results.[8]
Conclusion
This compound stands out as a highly sensitive fluorescent probe for the detection of specific carbonyls, particularly aldehydes, offering low detection limits in the picogram to femtomole range. Its visible light excitation and emission properties are advantageous in biological samples where background autofluorescence from UV-excitable molecules can be problematic. While DNPH remains a robust and well-documented standard method, its UV detection may be less sensitive than fluorescence detection, and it is susceptible to certain interferences. Dansyl hydrazine offers a balance of stability and fluorescence but with potentially lower quantum yield compared to newer probes. The choice of the optimal derivatization agent will ultimately depend on the specific carbonyls of interest, the sample matrix, the required sensitivity, and the available analytical instrumentation. For researchers prioritizing high sensitivity and fluorescence-based detection, this compound presents a compelling option.
References
- 1. medkoo.com [medkoo.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Fluorogenic Labelling of Carbonylcompounds with 7-Hydrazine-4-nitrobenzo-2-oxa-1,3-diazole (NBD-H) | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 9. epa.gov [epa.gov]
- 10. agilent.com [agilent.com]
- 11. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Development of an Analytical Method for Unsaturated Disaccharides from Heparan Sulfate Using Dansylhydrazine Derivatization and High-Performance Liquid Chromatography with Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening check test to confirm the relative reactivity and applicability of 2,4‐dinitrophenylhydrazine impregnated‐filters for formaldehyde on other compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
A Comparative Guide to NBD-Hydrazine Protocols for Carbonyl Compound Analysis
Data Presentation: Performance Comparison of Carbonyl Derivatization Reagents
The selection of a suitable derivatization reagent is critical for the sensitive and accurate quantification of aldehydes and ketones. The following table summarizes the performance characteristics of NBD-Hydrazine and compares it with other commonly used reagents.
| Reagent | Analyte Example | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| This compound (NBD-H) | Benzaldehyde | HPLC-Fluorescence | 200 pg[1] | Not Reported | Fluorescent derivatization, good sensitivity. | Limited publicly available validation data. |
| Benzaldehyde | TLC-Fluorodensitometry | 5 ng/spot[1] | Not Reported | |||
| 2,4-Dinitrophenylhydrazine (DNPH) | Various Aldehydes | HPLC | 2.4–16.1 µg/L | Not Reported | Well-established method, widely used. | Lower sensitivity compared to fluorescent reagents. |
| 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) | Fluticasone Propionate | MALDI-MSI | 50 ng/μL (with prolonged reaction)[2] | Not Reported | High sensitivity, acts as a reactive matrix.[2] | Longer reaction times may be required for optimal sensitivity.[2] |
| Triazine-based Hydrazine Reagents (DMNTH & MDMNTH) | Formaldehyde | LC-UV/Fluorescence | 0.1 µM - 1.0 µM[3] | Not Reported | Very easy sample preparation, excellent reproducibility.[3] | |
| 2-[2-(7H-dibenzo[a,g] carbazol-7-yl)-ethoxy] ethyl carbonylhydrazine (DBCEEC) | Various Aldehydes | HPLC-Fluorescence | 0.2 to 1.78 nmol/L[4] | Not Reported | High sensitivity, excellent derivative yields.[4] | Requires a specific catalyst (trichloroacetic acid).[4] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate results. Below are representative protocols for the derivatization of carbonyl compounds using this compound and a common alternative, 2,4-Dinitrophenylhydrazine (DNPH).
Protocol 1: Derivatization of Carbonyl Compounds with this compound for HPLC-Fluorescence Analysis
This protocol is based on the principles of prechromatographic fluorescence derivatization.[1]
Materials:
-
This compound (NBD-H) solution (concentration to be optimized based on the expected analyte concentration)
-
Sample containing carbonyl compounds dissolved in a suitable solvent (e.g., methanol, acetonitrile)
-
Acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid)
-
HPLC system with a fluorescence detector (Excitation: ~468 nm, Emission: ~535 nm)[5]
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
Procedure:
-
Sample Preparation: Prepare a solution of the sample containing the carbonyl compound(s) in an appropriate solvent.
-
Derivatization Reaction:
-
In a reaction vial, mix the sample solution with an excess of the this compound solution.
-
Add a small amount of acid catalyst to the mixture. The optimal pH for the reaction is typically acidic.[6]
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 10-30 minutes). The reaction conditions should be optimized for the specific analytes.
-
-
Reaction Quenching: After incubation, cool the reaction mixture to room temperature. The reaction can be stopped by adding a neutralizing agent if necessary.
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Separate the NBD-hydrazone derivatives using a suitable reversed-phase column and mobile phase gradient.
-
Detect the derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths for NBD-hydrazones (Ex: ~468 nm, Em: ~535 nm).[5]
-
-
Quantification: Create a calibration curve using standards of the target carbonyl compounds derivatized under the same conditions to quantify the analytes in the sample.
Protocol 2: Derivatization of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This is a widely used standard method for carbonyl analysis.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution in a suitable solvent (e.g., acetonitrile) acidified with a strong acid (e.g., sulfuric acid or phosphoric acid).
-
Sample containing carbonyl compounds.
-
HPLC system with a UV detector.
-
Reversed-phase HPLC column (e.g., C18).
-
Mobile phase (e.g., acetonitrile/water gradient).
Procedure:
-
Sample Collection/Preparation: Carbonyl compounds can be sampled from air by drawing it through a cartridge coated with DNPH or derivatized in solution. For liquid samples, dissolve them in a suitable solvent.
-
Derivatization Reaction:
-
Mix the sample with the acidified DNPH solution.
-
Allow the reaction to proceed at room temperature or a slightly elevated temperature for a set period to ensure complete derivatization.
-
-
Sample Extraction/Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering substances.
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the DNPH-hydrazone derivatives on a C18 column using an acetonitrile/water gradient.
-
Detect the derivatives using a UV detector at a wavelength of approximately 360 nm.
-
-
Quantification: Quantify the carbonyl compounds by comparing the peak areas in the sample chromatogram to those of a calibration curve prepared from derivatized standards.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the analysis of carbonyl compounds using this compound.
Caption: Experimental workflow for carbonyl analysis using this compound.
Caption: A typical logical workflow for an inter-laboratory method validation.
References
- 1. scilit.com [scilit.com]
- 2. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of carbonyl compounds in waters using triazine-based hydrazine reagents and liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. A sensitive fluorescence reagent for the determination of aldehydes from alcoholic beverage using high-performance liquid chromatography with fluorescence detection and mass spectrometric identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
NBD-Hydrazine: A Superior Choice for Fluorescent Labeling of Carbonyls
In the intricate world of molecular biology and drug development, the precise detection and quantification of specific functional groups are paramount. Among these, carbonyl groups—aldehydes and ketones—serve as critical biomarkers for oxidative stress and are key targets for bioconjugation. NBD-Hydrazine (4-Hydrazino-7-nitro-2,1,3-benzoxadiazole) has emerged as a highly effective fluorescent probe for labeling these carbonyl compounds, offering distinct advantages over other hydrazine-based dyes. This guide provides a comprehensive comparison of this compound with other common alternatives, supported by experimental data and detailed protocols to inform your research decisions.
Performance Comparison of Hydrazine-Based Fluorescent Dyes
This compound stands out in a crowded field of fluorescent hydrazides due to its favorable photophysical properties, reactivity, and the fluorogenic nature of its reaction with carbonyls. While a direct quantitative comparison with all other dyes under identical conditions is not always available in the literature, a clear picture of its superior performance can be drawn from existing data.
One of the key advantages of this compound is that the dye itself is non-fluorescent and only becomes highly fluorescent upon reaction with a carbonyl group to form a stable hydrazone.[1] This "turn-on" fluorescence minimizes background signal, leading to a high signal-to-noise ratio and enhanced sensitivity.
Table 1: Comparison of Photophysical and Performance Characteristics of Hydrazine-Based Dyes
| Feature | This compound | Fluorescein Hydrazide | BODIPY-Hydrazide | Dansyl Hydrazine |
| Excitation (nm) | ~468[2] | ~494 | Varies (e.g., ~500) | ~340 |
| Emission (nm) | ~535[2] | ~518 | Varies (e.g., ~510) | ~525 |
| Quantum Yield | Moderate to High (upon reaction) | High | Generally High | Moderate |
| Photostability | Moderate | Moderate | High | Moderate |
| Fluorogenic Response | Yes[1] | No | Some "turn-on" probes exist[3][4] | No |
| Key Advantages | Low background, good sensitivity | Bright fluorescence | High photostability, high quantum yield | Widely used in HPLC |
| Key Disadvantages | Moderate photostability | Prone to photobleaching | Can be expensive | UV excitation, lower sensitivity than others[5] |
BODIPY-based dyes, for instance, are known for their high molar absorptivity, high quantum yields, and superior photostability compared to NBD.[6] However, not all BODIPY-hydrazides are fluorogenic. Some have been designed as "turn-on" probes where fluorescence increases upon hydrazone formation.[3][4] Fluorescein hydrazide is a bright fluorescent label, but it is more susceptible to photobleaching than dyes like Alexa Fluor 568, a derivative of fluorescein.[7][8] Dansyl hydrazine has been a workhorse for HPLC analysis of carbonyls, but newer reagents, including this compound, can offer significantly higher sensitivity.[5]
Experimental Data and Protocols
The utility of this compound is best demonstrated through its application in established experimental workflows, such as the labeling of glycoproteins.
Glycoprotein Labeling Workflow
A common application for hydrazine-based dyes is the fluorescent labeling of glycoproteins. This process typically involves two main steps: the oxidation of sugar moieties on the glycoprotein to generate aldehyde groups, followed by the reaction of these aldehydes with the fluorescent hydrazide.
Caption: Workflow for fluorescent labeling of glycoproteins.
Experimental Protocol: Labeling of Glycoproteins with this compound
This protocol describes the general steps for labeling glycoproteins using periodate oxidation followed by reaction with this compound.[9][10]
Materials:
-
Glycoprotein sample
-
Sodium periodate (NaIO₄)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: e.g., 100 mM ethylene glycol
-
DMSO (for dissolving this compound)
-
Purification column (e.g., gel filtration)
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the reaction buffer to a concentration of approximately 5 mg/mL.[10]
-
Prepare a fresh solution of 20 mM sodium periodate in the same buffer.[9]
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 10 mM.[9]
-
Incubate the reaction in the dark at room temperature for 30 minutes.[5]
-
Quench the reaction by adding the quenching solution.
-
Purify the oxidized glycoprotein using a desalting column or dialysis to remove excess periodate and byproducts.[9]
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mM).[9]
-
Add the this compound stock solution to the purified oxidized glycoprotein solution.
-
Incubate the reaction for 2 hours at room temperature.[9] The reaction rate can be enhanced by the addition of aniline as a catalyst.
-
Purify the fluorescently labeled glycoprotein from excess this compound using a gel filtration column.[9]
-
Signaling Pathways and Reaction Mechanisms
The core of this compound's utility lies in its specific and efficient reaction with carbonyl groups to form a stable hydrazone linkage.
Caption: Reaction of this compound with an aldehyde.
The reaction between a hydrazine and an aldehyde or ketone is a well-established condensation reaction. The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the stable hydrazone. The rate of this reaction is pH-dependent, with optimal rates typically observed under mildly acidic conditions.[1] The presence of an aniline catalyst can significantly accelerate the reaction at neutral pH.
Conclusion
This compound offers a compelling combination of properties that make it a superior choice for the fluorescent labeling of aldehydes and ketones in many research applications. Its fluorogenic nature provides a high signal-to-noise ratio, leading to excellent sensitivity. While other dyes like BODIPY-hydrazides may offer greater photostability, the overall performance of this compound, particularly its low background fluorescence, makes it an invaluable tool for researchers in cell biology, proteomics, and drug development. The provided protocols and workflows serve as a starting point for the successful implementation of this compound in your experimental designs.
References
- 1. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and spectroscopic characterization of fluorescent boron dipyrromethene-derived hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of NBD-Hydrazine: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole (NBD-Hydrazine), a fluorescent probe widely used in scientific research.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is classified as a flammable solid that can cause skin and serious eye irritation.[1] It may also be explosive under certain conditions, such as shock, friction, or heating.[1] Therefore, all handling of this compound and its waste should be conducted in a well-ventilated fume hood, and personnel must wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a fume hood is required. For spill cleanup, a respirator may be necessary.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, pertinent to its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₅O₃ | [2] |
| Molecular Weight | 195.1 g/mol | [2] |
| Physical State | Solid | [1] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| Storage Temperature | 2-8°C, under inert gas, protected from light | [1] |
Detailed Disposal Protocol
The primary and most critical step in the disposal of this compound is to entrust it to a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[1] The following protocol outlines a pre-treatment procedure for the neutralization of small quantities of this compound waste in a laboratory setting before collection by a certified disposal service. This procedure is based on the known reactivity of the hydrazine functional group with oxidizing agents.
Note: This chemical neutralization is a preliminary step and does not replace the requirement for professional hazardous waste disposal.
Experimental Protocol: Chemical Neutralization of this compound Waste
This protocol is designed for the treatment of dilute aqueous solutions of this compound waste.
Materials:
-
This compound waste solution (diluted to <5% w/v)
-
5% Sodium hypochlorite solution (household bleach) or 3% Hydrogen peroxide solution
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the waste solution)
-
pH paper or pH meter
-
Appropriate PPE (safety goggles, lab coat, nitrile gloves)
Procedure:
-
Preparation: In a designated fume hood, place the large beaker on a stir plate.
-
Dilution: Ensure the this compound waste is diluted with water to a concentration of less than 5%. This is crucial to control the exothermic reaction.[3]
-
Neutralization:
-
Using Sodium Hypochlorite: While stirring the diluted this compound solution, slowly add a 5% sodium hypochlorite solution in small increments. A vigorous reaction with gas evolution (nitrogen) may occur. Continue adding the hypochlorite solution until the reaction ceases. An excess of hypochlorite is recommended to ensure complete destruction of the hydrazine.[3]
-
Using Hydrogen Peroxide: Slowly add a 3% hydrogen peroxide solution to the stirring diluted this compound solution. The reaction can be catalyzed by the addition of a small amount of copper (II) sulfate solution. Two moles of hydrogen peroxide are required for each mole of hydrazine.[3]
-
-
Verification: After the reaction has subsided, check the pH of the solution. If necessary, adjust the pH to neutral (pH 6-8) using a suitable acid or base.
-
Waste Collection: Transfer the treated solution to a designated hazardous waste container. The container must be clearly labeled as "Neutralized this compound Waste" and include the date of neutralization and the chemical composition.
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Visualization of the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Retrosynthesis Analysis
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Strategy Settings
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